Synucleozid hydrochloride
Description
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Properties
IUPAC Name |
2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDOKIPCRSEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synucleozid Hydrochloride: A Technical Guide to its Inhibitory Effect on α-Synuclein Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of synucleozid hydrochloride on the translation of α-synuclein, a protein centrally implicated in the pathogenesis of Parkinson's disease and other synucleinopathies. The aggregation of α-synuclein is a key pathological hallmark of these neurodegenerative disorders.[1][2] Consequently, strategies to reduce its expression are of significant therapeutic interest.[3][4] this compound has emerged as a promising small molecule that selectively inhibits the translation of α-synuclein.[3][4]
Core Mechanism of Action
This compound is a potent inhibitor of the translation of the SNCA mRNA, which encodes the α-synuclein protein.[5][6] Its mechanism of action is highly specific, targeting a structured iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[3][4] By binding to this IRE, specifically at the A bulge near the base of the IRE hairpin, this compound stabilizes the structure.[3][5][6] This stabilization impedes the assembly of ribosomes onto the SNCA mRNA, thereby decreasing the amount of mRNA loaded into polysomes and ultimately inhibiting its translation into the α-synuclein protein.[3][4][5] This targeted approach reduces α-synuclein protein levels without affecting the steady-state levels of SNCA mRNA.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound and its derivatives from in vitro and in-cell assays.
Table 1: In-Cell Efficacy of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (α-synuclein reduction) | 500 nM | SH-SY5Y neuroblastoma | 24 hours treatment | [5][6] |
| Inhibition of translation (luciferase assay) | ~40% | Transfected SH-SY5Y | 1 µM, 24 hours | [3] |
Table 2: Binding Affinity and Specificity
| Parameter | Value | Method | Conditions | Reference |
| EC50 (2-AP emission decrease) | 2.7 ± 0.4 µM | Fluorescence spectroscopy | Binding to 2-AP-labeled IRE RNA | [5][6] |
| Competitive Kd | 1.5 ± 0.3 µM | Fluorescence spectroscopy | Competition with unlabeled SNCA IRE RNA | [5][6] |
Table 3: Effects on Other IRE-Containing mRNA Translations
| Protein Affected | Effect | Cell Line | Conditions | Reference |
| Amyloid Precursor Protein (APP) | Decreased expression | SH-SY5Y | 0.25-1 µM, 24 hours | [5][6] |
| Prion Protein (PrP) | Decreased expression | Neuro-2A | 0.25-1 µM, 24 hours | [5][6] |
| Ferritin | Decreased expression | SH-SY5Y | 0.25-1 µM, 24 hours | [5][6] |
| Transferrin Receptor (TfR) | Decreased expression | SH-SY5Y | 0.25-1 µM, 24 hours | [5][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on α-synuclein translation.
Cell Culture and Treatment
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Cell Lines: Human neuroblastoma SH-SY5Y cells and mouse neuroblastoma Neuro-2A cells are commonly used.[5][6]
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Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.[5] For experiments, the compound is diluted to the desired concentrations in the cell culture medium. Cells are typically treated for 24 hours.[5][6]
Quantification of α-Synuclein Levels
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Western Blotting:
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Following treatment, cells are lysed, and total protein concentration is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with a primary antibody specific for α-synuclein.
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A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
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Band intensities are quantified and normalized to a loading control (e.g., β-actin).
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Luciferase Reporter Assay for Translation Inhibition
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Constructs: A luciferase reporter construct containing the SNCA 5' UTR upstream of the luciferase gene is used. A control construct lacking the SNCA 5' UTR is also employed.[3]
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Transfection: SH-SY5Y cells are transfected with the reporter constructs using a suitable transfection reagent.
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Treatment: After transfection, cells are treated with varying concentrations of this compound for 24 hours.
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Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's protocol. The luminescence signal is normalized to total protein concentration.
Polysome Profiling
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Cell Lysis and Sucrose Gradient: Cells are treated with a translation inhibitor (e.g., cycloheximide) before lysis to stabilize polysomes. The cell lysate is layered onto a continuous sucrose gradient (e.g., 10-50%).
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Ultracentrifugation: The gradients are subjected to ultracentrifugation to separate different ribosomal fractions (monosomes, polysomes).
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Fractionation and RNA Extraction: The gradient is fractionated while monitoring absorbance at 254 nm. RNA is extracted from the collected fractions.
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RT-qPCR: The amount of SNCA mRNA in each fraction is quantified by reverse transcription-quantitative PCR (RT-qPCR) to determine its distribution between non-translating (monosome) and translating (polysome) fractions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Efficacy
Caption: Workflow for evaluating this compound's effect.
Future Directions and Related Compounds
Research has continued to build upon the initial discovery of synucleozid. A more drug-like small molecule, Synucleozid-2.0 , has been identified which also inhibits the translation of α-synuclein by preventing ribosome assembly on the SNCA mRNA.[7][8] Furthermore, this RNA-binding molecule was utilized to create a ribonuclease-targeting chimera (RiboTAC) , termed Syn-RiboTAC .[7][8] This chimeric molecule not only binds to the SNCA mRNA but also recruits ribonucleases to degrade it, leading to a more potent reduction in α-synuclein levels and a fivefold enhancement in cytoprotective effects compared to Synucleozid-2.0.[7][8] These advancements highlight the potential of targeting mRNA structures as a therapeutic strategy for neurodegenerative diseases like Parkinson's.[4]
References
- 1. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of "Synucleozid Hydrochloride": A Case of Unidentified Compound
Despite a comprehensive search for "Synucleozid hydrochloride," no chemical entity with this name has been identified in scientific literature or chemical databases. This suggests that the requested compound may be referred to by a different name, is a novel yet unpublished substance, or the name itself may be a misnomer.
Extensive searches were conducted to locate information regarding the chemical structure, properties, and associated experimental data for a compound named "this compound." These searches, encompassing various chemical and biological databases, yielded no specific results. Further attempts to identify the compound by searching for phonetically similar names, such as "Synucleoside hydrochloride" and "Synuclein inhibitor hydrochloride," also failed to retrieve a specific, documented chemical entity.
The name "Synucleozid" might hint at a potential connection to alpha-synuclein, a protein of significant interest in neurodegenerative disease research, particularly Parkinson's disease. The "-ozid" suffix could imply a glycosidic linkage, a common feature in many organic compounds. However, without a confirmed chemical structure, any interpretation remains purely speculative.
Given the absence of any publicly available data, it is impossible to fulfill the request for a detailed technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the prompt are contingent on the existence and documented scientific investigation of the compound .
To proceed with this inquiry, it is imperative to verify the correct name and any known identifiers for the compound of interest. Alternative information that could aid in its identification includes:
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Chemical Abstract Service (CAS) Registry Number
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IUPAC Name
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SMILES Notation
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Associated research articles or patents
Without this fundamental information, a substantive and accurate technical guide on "this compound" cannot be produced. Researchers, scientists, and drug development professionals are encouraged to confirm the precise identity of the compound to enable a thorough and meaningful scientific exploration.
Initial studies on the cytoprotective effects of Synucleozid.
An In-depth Technical Guide on the Core Cytoprotective Effects of Synucleozid
Abstract
Synucleozid is a novel synthetic small molecule under investigation for its potential neuroprotective properties, specifically in models of synucleinopathies. Initial in vitro studies have been conducted to elucidate its mechanism of action and cytoprotective efficacy against α-synuclein-induced toxicity. This document outlines the core findings from these preliminary studies, detailing the experimental protocols, quantitative data, and the hypothesized signaling pathways through which Synucleozid exerts its effects. The primary proposed mechanisms involve the direct inhibition of α-synuclein aggregation and the activation of the endogenous antioxidant Nrf2 signaling pathway, leading to a significant reduction in oxidative stress and an increase in neuronal cell viability.
Hypothesized Mechanism of Action
Synucleozid is postulated to confer cytoprotection through a dual-pronged mechanism. Firstly, it is designed to interfere with the fibrillization cascade of α-synuclein, a protein central to the pathology of Parkinson's disease. By stabilizing monomeric α-synuclein or inhibiting the elongation of oligomeric species, Synucleozid is expected to reduce the formation of toxic protein aggregates. Secondly, it is hypothesized to activate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This activation leads to the upregulation of downstream cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Technical Guide: The Role of the 5' UTR of SNCA mRNA in Synucleozid Binding
An in-depth technical guide on the role of the 5' UTR of SNCA mRNA in Synucleozid binding is provided below, intended for researchers, scientists, and drug development professionals.
Introduction
Alpha-synuclein (α-synuclein), encoded by the SNCA gene, is an intrinsically disordered protein central to the pathophysiology of Parkinson's disease (PD) and other synucleinopathies.[1][2] Aggregates of α-synuclein form Lewy bodies and Lewy neurites, the pathological hallmarks of these neurodegenerative disorders.[1] Gene multiplication of the SNCA locus leads to dominantly inherited PD, highlighting that elevated levels of the protein are causative.[1][3] Consequently, strategies to reduce α-synuclein expression are of significant therapeutic interest.[1][4] Direct targeting of the α-synuclein protein with small molecules has proven challenging due to its lack of defined binding pockets.[3][5] An alternative and promising therapeutic strategy is to target the messenger RNA (mRNA) that encodes for α-synuclein to inhibit its translation into protein.[1][3]
The SNCA mRNA possesses a structured 5' untranslated region (5' UTR) that contains a functional iron-responsive element (IRE).[1][3] This IRE is a key regulatory hub that controls the translation of the mRNA.[1][3] A small molecule, named Synucleozid, was developed to selectively target this structured region of the SNCA 5' UTR and inhibit the translation of α-synuclein.[1][3] This technical guide provides a detailed overview of the interaction between Synucleozid and the SNCA 5' UTR, including quantitative binding data, experimental protocols, and relevant biological and experimental workflows.
The SNCA 5' UTR as a Regulatory Element
The 5' UTR of the human SNCA mRNA is a long and GC-rich region that is predicted to fold into stable secondary structures.[6][7] A critical feature of this region is the presence of an iron-responsive element (IRE).[3][8] Under low iron conditions, iron regulatory proteins (IRPs) bind to the IRE, which represses the translation of the SNCA mRNA.[3][8] Conversely, at high iron concentrations, IRPs bind iron and dissociate from the IRE, allowing for the translation of α-synuclein to proceed.[3][8] This natural regulatory mechanism makes the SNCA IRE an attractive target for therapeutic intervention with small molecules.
Synucleozid: A Small Molecule Targeting the SNCA 5' UTR
Synucleozid is a small molecule that was designed to selectively bind to the IRE within the 5' UTR of the SNCA mRNA.[1][3] Both in vitro and cellular studies have demonstrated that Synucleozid directly engages with the SNCA 5' UTR at its intended site.[1][3] The mechanism of action of Synucleozid involves binding to and stabilizing the IRE structure, which in turn inhibits the loading of the SNCA mRNA into polysomes, thereby reducing the synthesis of the α-synuclein protein.[1][3] Importantly, Synucleozid does not affect the steady-state levels of SNCA mRNA, indicating that its effect is at the translational, not transcriptional, level.[3]
A subsequent iteration, Synucleozid-2.0, was developed as a more drug-like compound that also targets the SNCA IRE to inhibit translation.[5] Further innovation led to the conversion of Synucleozid-2.0 into a ribonuclease-targeting chimera (RiboTAC), which not only binds to the SNCA mRNA but also recruits ribonucleases to degrade it, providing a more potent reduction in α-synuclein levels.[2][5]
Quantitative Data
The following table summarizes the quantitative data available for Synucleozid and its derivatives.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Synucleozid | Western Blot | SH-SY5Y | IC50 for α-synuclein reduction | ~500 nM | [8] |
| Synucleozid | Luciferase Reporter Assay | SH-SY5Y | Inhibition of translation with 1 µM Synucleozid | ~40% | [3] |
| Synucleozid-2.0 | Western Blot | SH-SY5Y | Reduction of α-synuclein with 2 µM Synucleozid-2.0 | >40% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay is used to assess the specific inhibitory effect of a compound on the translation of an mRNA containing the SNCA 5' UTR.
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Plasmid Construction: A firefly luciferase reporter plasmid is constructed containing the human SNCA 5' UTR upstream of the luciferase coding sequence. A control plasmid without the SNCA 5' UTR is also prepared. A Renilla luciferase plasmid is used for normalization.
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Cell Culture and Transfection: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media. Cells are co-transfected with the firefly luciferase reporter plasmid (either with or without the SNCA 5' UTR) and the Renilla luciferase normalization plasmid.
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Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., Synucleozid) or vehicle control for a specified period (e.g., 24-48 hours).
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Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control.
This technique is used to quantify the reduction of endogenous α-synuclein protein levels in cells following compound treatment.
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Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with the test compound or vehicle for a defined duration.
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Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors to extract total protein.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).
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SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for α-synuclein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
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Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the α-synuclein levels are normalized to the loading control.
This method is employed to validate the binding site of a small molecule on the target RNA within cells.
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ASO Design: A series of antisense oligonucleotides (ASOs) are designed to be complementary to different regions of the SNCA 5' UTR, effectively "walking" across the target RNA.
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Cell Transfection: Cells are transfected with the designed ASOs.
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Compound Treatment: The transfected cells are then treated with the small molecule of interest (e.g., Synucleozid).
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RNA Immunoprecipitation (RIP): The principle is that if the small molecule binds to a specific site on the RNA, it will sterically hinder the binding of an ASO to that same or an overlapping site. The effect of the small molecule on the ASO-RNA interaction can be quantified.
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Data Analysis: By observing which ASOs are displaced or have their binding inhibited by the presence of the small molecule, the specific binding region of the compound on the RNA can be mapped.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the regulatory pathway of SNCA translation and the workflow for identifying small molecule binders.
Caption: Regulation of SNCA translation by iron levels and Synucleozid.
Caption: Workflow for discovery and validation of SNCA 5' UTR binders.
Conclusion and Future Directions
The targeting of the SNCA mRNA 5' UTR with small molecules like Synucleozid represents a novel and promising therapeutic strategy for Parkinson's disease and other synucleinopathies. This approach circumvents the difficulties of targeting the intrinsically disordered α-synuclein protein by modulating its synthesis at the translational level. The success of Synucleozid and its derivatives validates the concept of targeting structured RNA elements with small molecules to achieve a therapeutic effect.
Future research in this area will likely focus on:
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Improving the drug-like properties of Synucleozid analogues to enhance their bioavailability and central nervous system penetration.
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Conducting further transcriptome- and proteome-wide studies to ensure the continued high selectivity of these compounds.
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Exploring the potential of the RiboTAC platform for other RNA targets implicated in neurodegenerative diseases.
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Investigating the long-term efficacy and safety of this therapeutic approach in preclinical models of synucleinopathies.
The development of Synucleozid has opened a new chapter in the pursuit of disease-modifying therapies for Parkinson's disease, with the potential to be applied to a broader range of "undruggable" protein targets.
References
- 1. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive translation of human α-synuclein is mediated by the 5′-untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Early-Stage Research on Synucleozid and its Derivatives for α-Synucleinopathies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Synucleinopathies, including Parkinson's disease, are neurodegenerative disorders characterized by the abnormal accumulation of α-synuclein protein. A promising therapeutic strategy is to reduce the expression of this protein. This guide details the preclinical research on a novel small molecule, Synucleozid-2.0, and its enhanced derivative, Syn-RiboTAC. These compounds represent a novel approach by targeting the messenger RNA (mRNA) that codes for α-synuclein, thereby inhibiting its production. Synucleozid-2.0 functions by binding to a specific regulatory region on the α-synuclein mRNA, preventing the cellular machinery from synthesizing the protein. Syn-RiboTAC builds upon this by not only binding to the mRNA but also recruiting cellular enzymes to degrade it, leading to a more potent and sustained reduction in α-synuclein levels. This document provides a comprehensive overview of their mechanism of action, preclinical efficacy data, and the detailed experimental protocols used in their evaluation.
Introduction to Synucleozid and α-Synucleinopathies
α-Synucleinopathies are a group of neurodegenerative diseases characterized by the aggregation of the α-synuclein protein in the brain.[1] These aggregates are a key pathological feature of conditions such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1] The accumulation of α-synuclein is believed to be a central driver of disease progression, making it a prime target for therapeutic intervention.
A novel strategy to combat these diseases is to reduce the amount of α-synuclein protein produced by cells. This can be achieved by targeting the α-synuclein mRNA (SNCA mRNA), which serves as the template for protein synthesis. Early-stage research has identified a promising small molecule, Synucleozid-2.0, that specifically targets a structured region in the 5' untranslated region (UTR) of SNCA mRNA.[2] This binding event inhibits the assembly of ribosomes on the mRNA, thereby blocking the translation of α-synuclein protein.[2]
To enhance the therapeutic potential of this approach, a more advanced compound, Syn-RiboTAC, was developed. Syn-RiboTAC is a ribonuclease-targeting chimera that not only binds to the SNCA mRNA but also recruits cellular ribonucleases to degrade the mRNA transcript.[2] This dual-action mechanism leads to a more profound and lasting reduction of α-synuclein protein levels.[2]
Mechanism of Action
Synucleozid-2.0: A Translational Inhibitor
Synucleozid-2.0 is a drug-like small molecule designed to bind to a specific iron-responsive element (IRE) located in the 5' untranslated region (UTR) of the SNCA mRNA.[2] By binding to this structured RNA element, Synucleozid-2.0 stabilizes it in a conformation that prevents the recruitment and assembly of the ribosomal machinery necessary for protein synthesis.[2] This targeted inhibition of translation leads to a decrease in the cellular levels of α-synuclein protein.
Syn-RiboTAC: An mRNA Degrader
Syn-RiboTAC represents an evolution of the Synucleozid-2.0 concept. It is a chimeric molecule that consists of the SNCA mRNA-binding moiety of Synucleozid-2.0 linked to a small molecule that recruits endogenous ribonucleases (RNases).[2] This design allows Syn-RiboTAC to first bind specifically to the SNCA mRNA and then bring RNase L in close proximity, leading to the targeted degradation of the mRNA transcript.[2] This degradation prevents the mRNA from being translated into protein, resulting in a more potent and sustained reduction of α-synuclein levels compared to translational inhibition alone.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early-stage in vitro studies of Synucleozid-2.0 and Syn-RiboTAC.
Table 1: In Vitro Efficacy of Synucleozid-2.0
| Parameter | Cell Line | Value | Reference |
| IC50 for α-synuclein translation inhibition | SH-SY5Y | ~2 µM | [2] |
Table 2: In Vitro Efficacy and Potency of Syn-RiboTAC
| Parameter | Cell Line / Model | Value | Reference |
| EC50 for cytoprotection in PFF challenge assay | SH-SY5Y | 2 ± 1 µM | [2] |
| Reduction of α-synuclein in PD patient-derived dopaminergic neurons | iPSC-derived neurons | ~50% | [3] |
| Enhancement of cytoprotective effects compared to Synucleozid-2.0 | SH-SY5Y | Fivefold | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Synucleozid-2.0 and Syn-RiboTAC
The core mechanism of action for both compounds involves targeting the 5' UTR of the SNCA mRNA. The following diagram illustrates this pathway.
Caption: Mechanism of action for Synucleozid-2.0 and Syn-RiboTAC.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow used to assess the efficacy of Synucleozid compounds in cell-based models of α-synucleinopathy.
Caption: General experimental workflow for in vitro studies.
Detailed Experimental Protocols
Cell Culture
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SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
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iPSC-derived Dopaminergic Neurons: Patient-derived induced pluripotent stem cells (iPSCs) were differentiated into dopaminergic neurons using established protocols. Briefly, iPSCs were cultured on Matrigel-coated plates and subjected to a multi-stage differentiation process involving dual SMAD inhibition followed by treatment with specific growth factors and small molecules to induce a ventral midbrain fate.
α-Synuclein Pre-formed Fibril (PFF) Preparation and Challenge
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PFF Preparation: Recombinant human α-synuclein monomer was incubated at 37°C with continuous shaking to induce fibrillization. The formation of fibrils was monitored by Thioflavin T assay.
-
PFF Challenge: SH-SY5Y cells or iPSC-derived neurons were treated with a final concentration of α-synuclein PFFs to induce intracellular α-synuclein aggregation and cytotoxicity.
Compound Treatment
Synucleozid-2.0 and Syn-RiboTAC were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The compounds were then diluted in cell culture medium to the desired final concentrations for treating the cells. Vehicle-treated cells received an equivalent amount of DMSO.
Luciferase Reporter Assay
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Constructs: A luciferase reporter construct containing the SNCA 5' UTR upstream of the luciferase gene was used. A control construct lacking the SNCA 5' UTR was also employed.
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Transfection: HeLa or SH-SY5Y cells were transfected with the reporter constructs using a suitable transfection reagent.
-
Treatment and Lysis: After 24-48 hours, cells were treated with Synucleozid-2.0 or vehicle for the indicated time. Cells were then lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.
Western Blotting
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Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Total protein concentration was determined using a BCA assay.
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Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against α-synuclein and a loading control (e.g., β-actin). After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Real-Time Quantitative PCR (RT-qPCR)
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RNA Extraction: Total RNA was extracted from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.
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qPCR: The relative expression of SNCA mRNA was quantified by qPCR using SYBR Green or TaqMan probes and primers specific for SNCA and a housekeeping gene (e.g., GAPDH) for normalization.
Cell Viability Assay
Cell viability after PFF and compound treatment was assessed using a standard assay such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
Conclusion and Future Directions
The early-stage research on Synucleozid-2.0 and Syn-RiboTAC presents a compelling and innovative strategy for the treatment of α-synucleinopathies. By targeting the SNCA mRNA, these compounds effectively reduce the production of the pathogenic α-synuclein protein. The superior potency of the RiboTAC approach highlights the potential of targeted mRNA degradation as a therapeutic modality.
Future research will focus on optimizing the drug-like properties of these compounds, including their bioavailability and ability to cross the blood-brain barrier. Further preclinical studies in animal models of Parkinson's disease are necessary to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles. Successful outcomes in these studies will be crucial for advancing this promising therapeutic strategy towards clinical trials for patients with α-synucleinopathies.
References
The Selectivity of Synucleozid for SNCA mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of Synucleozid, a novel small molecule designed to target the messenger RNA (mRNA) encoding for α-synuclein (SNCA). Overexpression and aggregation of α-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies. Synucleozid presents a promising therapeutic strategy by aiming to reduce the production of this key protein at the translational level. This document provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Targeting the SNCA mRNA Iron-Responsive Element
Synucleozid was identified through a sequence-based design platform called Inforna, which screens for small molecules that bind to specific RNA structural motifs.[1][2][3] Its primary target is a structured iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[4][5] By binding to this IRE, Synucleozid stabilizes the mRNA structure, which in turn inhibits the assembly of the ribosomal machinery necessary for protein translation.[5][6] This mechanism effectively reduces the amount of α-synuclein protein produced without altering the levels of SNCA mRNA itself.[7]
A more potent version, Synucleozid-2.0, was subsequently developed with improved drug-like properties.[2][8] Further innovation led to the creation of a ribonuclease-targeting chimera (RiboTAC), named Syn-RiboTAC, which couples Synucleozid-2.0 to a molecule that recruits cellular ribonucleases to degrade the SNCA mRNA, thereby enhancing its potency.[7][9][10]
Quantitative Analysis of Selectivity
The selectivity of Synucleozid and its derivatives has been rigorously assessed through a variety of in vitro and cellular assays. The following tables summarize the key quantitative findings from these studies.
| Compound | Assay Type | Target | IC50 / Kd | Key Findings | Reference |
| Synucleozid | In vitro translation | SNCA 5' UTR-luciferase | ~1 µM | Inhibited translation of a luciferase reporter gene fused to the SNCA 5' UTR. | [7] |
| Synucleozid | Cellular Assay (SH-SY5Y) | Endogenous α-synuclein | 500 nM (IC50) | Reduced endogenous α-synuclein protein levels. | [2] |
| Synucleozid | Cellular Assay (SH-SY5Y) | Other IRE-containing mRNAs (APP, PrP, Ferritin) | No significant effect | Did not affect the translation of other mRNAs known to contain IREs. | [2] |
| Synucleozid-2.0 | Cellular Assay (SH-SY5Y) | SNCA translation | ~2 µM (IC50) | Dose-dependently inhibited SNCA translation. | [8] |
| Synucleozid-2.0 | Proteome-wide analysis (SH-SY5Y) | Global proteome | - | Affected only 0.53% of the 2,813 detected proteins. | [7] |
| Syn-RiboTAC | Transcriptome-wide analysis (SH-SY5Y) | Global transcriptome | - | Selectively degraded SNCA mRNA with limited off-target effects. | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity of Synucleozid.
In Vitro RNA Synthesis and Purification
This protocol outlines the steps for producing the SNCA IRE RNA construct for use in binding assays.
Materials:
-
DNA template containing the T7 RNA polymerase promoter followed by the SNCA IRE sequence
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
DNase I
-
Urea-PAGE gel
-
Elution buffer (0.5 M ammonium acetate, 1 mM EDTA)
-
Ethanol
Procedure:
-
Assemble the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, NTPs, and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for a further 30 minutes at 37°C to digest the DNA template.
-
Purify the transcribed RNA using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Excise the RNA band from the gel and elute the RNA overnight at 4°C in elution buffer.
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer.
2-Aminopurine (2-AP) Fluorescence Binding Assay
This assay is used to determine the binding affinity of Synucleozid to the SNCA IRE RNA. It utilizes a fluorescent adenine analog, 2-AP, which is incorporated into the RNA sequence. Binding of a small molecule to the vicinity of the 2-AP residue can cause a change in its fluorescence, which can be measured to calculate the dissociation constant (Kd).
Materials:
-
2-AP labeled SNCA IRE RNA
-
Synucleozid
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
Prepare a solution of the 2-AP labeled SNCA IRE RNA in the binding buffer at a fixed concentration (e.g., 100 nM).
-
Prepare a series of dilutions of Synucleozid in the same binding buffer.
-
Titrate the RNA solution with increasing concentrations of Synucleozid.
-
After each addition of Synucleozid, allow the reaction to equilibrate and then measure the fluorescence of the 2-AP.
-
Plot the change in fluorescence as a function of the Synucleozid concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Materials:
-
SH-SY5Y cells
-
Synucleozid
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Centrifuge
-
PCR thermocycler
-
Western blotting reagents
Procedure:
-
Treat SH-SY5Y cells with either vehicle or Synucleozid for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures in a PCR thermocycler.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble α-synuclein in each sample by Western blotting.
-
Compare the melting curves of α-synuclein in the vehicle- and Synucleozid-treated samples to determine if the compound stabilizes the protein.
Transcriptome-Wide Analysis (RNA-Seq)
RNA-Seq is used to assess the global effects of a compound on mRNA expression levels.
Materials:
-
SH-SY5Y cells
-
Synucleozid
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Treat SH-SY5Y cells with either vehicle or Synucleozid.
-
Extract total RNA from the cells using a commercial kit.
-
Prepare RNA-Seq libraries from the extracted RNA.
-
Sequence the libraries on an NGS platform.
-
Align the sequencing reads to the human genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to Synucleozid treatment.
Proteome-Wide Analysis (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomics technique used to determine the relative abundance of proteins in different samples.
Materials:
-
SH-SY5Y cells
-
SILAC-compatible cell culture medium
-
"Light" (unlabeled) and "heavy" (isotope-labeled) amino acids (e.g., Arginine and Lysine)
-
Synucleozid
-
Mass spectrometer
-
Proteomics data analysis software
Procedure:
-
Culture two populations of SH-SY5Y cells in parallel: one in "light" medium and the other in "heavy" medium for several cell divisions to ensure complete incorporation of the labeled amino acids.
-
Treat the "heavy" cell population with Synucleozid and the "light" population with a vehicle control.
-
Combine equal numbers of cells from both populations.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the selectivity of Synucleozid.
Caption: Mechanism of Action of Synucleozid.
Caption: Experimental Workflow for Assessing Selectivity.
Caption: Mechanism of Action of Syn-RiboTAC.
Conclusion
The collective evidence from a range of rigorous experimental approaches strongly supports the high selectivity of Synucleozid and its derivatives for the SNCA mRNA. By specifically targeting a unique structural element within the mRNA's 5' UTR, these small molecules offer a promising and innovative therapeutic strategy for Parkinson's disease and other synucleinopathies. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this exciting area of RNA-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 5. karger.com [karger.com]
- 6. promega.jp [promega.jp]
- 7. Preparation of Short RNA by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Methodological & Application
Protocol for the Dissolution and Application of Synucleozid Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid hydrochloride is a small molecule inhibitor of α-synuclein protein translation.[1][2] It selectively targets the structured mRNA of the SNCA gene, which encodes for α-synuclein, thereby preventing its translation into protein.[1][3] This mechanism of action makes this compound a valuable tool for studying the roles of α-synuclein in cellular processes and its involvement in synucleinopathies such as Parkinson's disease.[1] The hydrochloride salt form is recommended for use due to its greater stability compared to the free base.[4] This document provides a detailed protocol for the proper dissolution and application of this compound in a cell culture setting.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H21ClN6 | [3][5] |
| Molecular Weight | 404.9 g/mol | [1][5] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | ≥98% (HPLC) |
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO) and to a lesser extent in water.[1][3] Ultrasonic treatment is recommended to facilitate dissolution.[1][3] It is crucial to use freshly opened, anhydrous DMSO, as the presence of moisture can significantly impact solubility.[6]
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 125 mg/mL | 308.72 mM | Requires sonication for complete dissolution.[1][6] |
| Water | 2 mg/mL | 4.94 mM | Requires sonication for complete dissolution.[1][6] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of the compound.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and all particulate matter is dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol for Preparing an Aqueous Stock Solution:
Due to its lower solubility in water, preparing a high-concentration aqueous stock solution is not recommended. However, for experiments where DMSO is not permissible, a lower concentration stock can be prepared.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Follow steps 2a-2e from the DMSO protocol, using sterile water as the solvent.
-
After dissolution, sterile-filter the aqueous stock solution using a 0.22 µm syringe filter to remove any potential microbial contamination.[6]
-
Aliquot and store as described for the DMSO stock solution.
-
Storage and Stability
Proper storage of this compound and its stock solutions is critical to maintain its activity.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | 2-8°C | ≥ 2 years | Store in a dry, dark place.[1] |
| DMSO Stock Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[6] |
| DMSO Stock Solution | -80°C | 6 months | Preferred long-term storage for stock solutions.[6] |
| Aqueous Stock Solution | -20°C | Use within 1 month | Prone to degradation; prepare fresh if possible. |
Application in Cell Culture
This compound can be used to treat various cell lines to study the effects of reduced α-synuclein expression. The optimal working concentration will vary depending on the cell type and experimental goals. A typical effective concentration range is 0.25-1 µM for a 24-hour treatment period.[6]
Protocol for Treating Cells with this compound:
-
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
On the day of treatment, prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO but without the compound).
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess α-synuclein protein levels or cell viability assays.
-
Experimental Workflow
Caption: Experimental workflow for cell treatment with this compound.
Mechanism of Action: Signaling Pathway
This compound acts by directly binding to the iron-responsive element (IRE) located in the 5' untranslated region (UTR) of the SNCA mRNA. This binding event inhibits the assembly of polysomes onto the mRNA, thereby blocking the translation of α-synuclein protein.
References
Application Notes and Protocols: Synucleozid for Alpha-Synuclein Reduction in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of Synucleozid, a small molecule inhibitor of α-synuclein translation, in the human neuroblastoma SH-SY5Y cell line. This document is intended to guide researchers in utilizing Synucleozid for studies related to Parkinson's disease and other synucleinopathies.
Introduction
Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is centrally implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders known as synucleinopathies. The aggregation of α-synuclein into toxic oligomers and fibrils is a key pathological hallmark of these diseases. Synucleozid is a novel small molecule that selectively targets the 5' untranslated region (UTR) of the α-synuclein mRNA, thereby inhibiting its translation into protein.[1] By reducing the levels of α-synuclein, Synucleozid offers a promising therapeutic strategy to mitigate the downstream cellular toxicity associated with α-synuclein aggregation.
Mechanism of Action
Synucleozid's mechanism of action is based on its ability to bind to a specific structured region within the 5' UTR of the α-synuclein mRNA. This binding event interferes with the recruitment of the ribosomal machinery necessary for protein synthesis, leading to a specific reduction in the translation of α-synuclein protein. This targeted approach aims to lower the overall cellular concentration of α-synuclein, thereby reducing its propensity to misfold and aggregate.
Recommended Working Concentrations in SH-SY5Y Cells
The optimal working concentration of Synucleozid should be determined empirically for each specific experimental setup. However, based on available data, the following concentrations can be used as a starting point for experiments in SH-SY5Y cells.
Table 1: Recommended Working Concentrations of Synucleozid in SH-SY5Y Cells
| Application | Recommended Concentration Range | Notes |
| Reduction of endogenous α-synuclein levels | 1 µM | A concentration of 1 µM has been shown to reduce α-synuclein protein levels by approximately 67%.[1] |
| Cytoprotection against α-synuclein pre-formed fibril (PFF) toxicity | 0.1 - 10 µM | The cytoprotective effect is dose-dependent. A dose-response curve is recommended to determine the optimal concentration for a specific PFF concentration and incubation time. |
| General screening and dose-response studies | 0.01 - 20 µM | A wider range is recommended for initial screening to establish IC50 or EC50 values for the desired biological effect. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of Synucleozid in SH-SY5Y cells.
Cell Culture and Maintenance
SH-SY5Y cells should be cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
SH-SY5Y cells
-
96-well culture plates
-
Synucleozid
-
Alpha-synuclein pre-formed fibrils (PFFs)
-
LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at 490 nm and 690 nm
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Synucleozid for 24 hours.
-
Induce cytotoxicity by adding α-synuclein PFFs to the wells. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubate the plate for the desired period (e.g., 24-48 hours).
-
Following the manufacturer's instructions for the LDH assay kit, transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the recommended time (typically 30 minutes).
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 690 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Assessment of Alpha-Synuclein Aggregation
This assay is used to quantify the formation of amyloid-like fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as α-synuclein fibrils.[3][4]
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)
-
Synucleozid
Procedure:
-
Prepare a reaction mixture containing recombinant α-synuclein monomer at a final concentration of 50-100 µM in an appropriate buffer (e.g., PBS).
-
Add ThT to a final concentration of 10-25 µM.
-
Add different concentrations of Synucleozid to the respective wells.
-
Seal the plate to prevent evaporation and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time, slope, and final fluorescence intensity can be used to assess the effect of Synucleozid on α-synuclein aggregation kinetics.
This method allows for the visualization and quantification of intracellular α-synuclein aggregates within cells.
Materials:
-
SH-SY5Y cells cultured on coverslips or in imaging plates
-
Synucleozid
-
Alpha-synuclein PFFs (for seeding aggregation)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against α-synuclein (total or pS129)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells on coverslips or in imaging plates.
-
Treat the cells with Synucleozid for a desired period.
-
Induce α-synuclein aggregation by treating the cells with PFFs.
-
After incubation, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-synuclein antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number and size of intracellular α-synuclein aggregates.
Downstream Signaling Pathways and Cellular Effects of Alpha-Synuclein
The aggregation of α-synuclein triggers a cascade of detrimental downstream events, leading to neuronal dysfunction and cell death. By reducing α-synuclein levels, Synucleozid is expected to mitigate these toxic effects.
Key Downstream Effects of Alpha-Synuclein Aggregation:
-
Mitochondrial Dysfunction: Aggregated α-synuclein can impair mitochondrial function by interfering with complex I activity, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[5]
-
Oxidative Stress: The increase in ROS contributes to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
-
Impairment of Protein Clearance Systems: α-synuclein aggregates can inhibit the function of the ubiquitin-proteasome system and the autophagy-lysosomal pathway, the cell's primary machinery for degrading misfolded proteins.[6] This creates a vicious cycle where the clearance of α-synuclein aggregates is further compromised.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins can lead to ER stress and the unfolded protein response (UPR).
-
Neuroinflammation: Extracellular α-synuclein aggregates can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and contributing to a chronic neuroinflammatory state.
Troubleshooting and Further Considerations
-
Cell Line Variability: SH-SY5Y cells can exhibit variability between different laboratories and passages. It is crucial to maintain consistent cell culture practices.
-
PFF Preparation: The quality and concentration of α-synuclein PFFs are critical for inducing consistent aggregation and toxicity. Ensure proper characterization of PFF preparations.
-
Compound Solubility: Ensure that Synucleozid is fully dissolved in the appropriate vehicle (e.g., DMSO) before adding it to the cell culture medium. Include a vehicle-only control in all experiments.
-
Toxicity of Synucleozid: While Synucleozid has been shown to have a good safety profile, it is advisable to perform a dose-response curve to assess any potential cytotoxicity of the compound itself in your specific experimental setup.
By following these guidelines and protocols, researchers can effectively utilize Synucleozid as a tool to investigate the role of α-synuclein in neurodegenerative disease models and to explore its potential as a therapeutic agent.
References
- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization of α-synuclein oligomers into SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Synucleozid in studying mRNA translation inhibition.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Synucleozid and its analog, Synucleozid-2.0, are novel small molecules that offer a targeted approach to studying the translational regulation of α-synuclein, a protein implicated in Parkinson's disease and other synucleinopathies.[1][2][3] These compounds provide a powerful tool for investigating the mechanisms of mRNA translation inhibition and for the development of potential therapeutics aimed at reducing α-synuclein protein levels.[4][5]
Mechanism of Action:
Synucleozid and Synucleozid-2.0 exert their inhibitory effect by directly targeting a structured iron-responsive element (IRE) within the 5' untranslated region (5' UTR) of the α-synuclein (SNCA) mRNA.[1][2][4] Key aspects of their mechanism include:
-
Binding to SNCA mRNA IRE: These small molecules are designed to specifically bind to a unique structural element, an A-bulge, within the SNCA IRE.[1][2]
-
Stabilization of the IRE Structure: By binding to the IRE, Synucleozid and Synucleozid-2.0 stabilize its hairpin structure.[1][2]
-
Inhibition of Ribosomal Assembly: The stabilized IRE structure impedes the scanning of the preinitiation ribosome complex, thereby reducing the amount of SNCA mRNA that is loaded into polysomes for active translation.[1][2][6] This leads to a decrease in the synthesis of the α-synuclein protein.
-
No Effect on mRNA Levels: Importantly, these compounds do not alter the steady-state levels of SNCA mRNA, indicating that their action is at the translational, not transcriptional, level.[1]
Selectivity and Cytoprotective Effects:
-
Selective Inhibition: Synucleozid has been shown to selectively repress α-synuclein translation with minimal off-target effects on the translation of other mRNAs containing IREs, such as those for amyloid precursor protein (APP), prion protein (PrP), and ferritin.[1] Proteome-wide studies have confirmed the high selectivity of these compounds.[1][2]
-
Cytoprotection: By reducing the levels of α-synuclein, Synucleozid abrogates the cytotoxicity induced by α-synuclein preformed fibrils, which can seed the aggregation of endogenous α-synuclein.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of Synucleozid and its derivatives in inhibiting α-synuclein expression.
| Compound | Concentration | Effect on α-synuclein Protein Levels | Cell Line | Reference |
| Synucleozid | 1 µM | ~67% reduction | SH-SY5Y | [1] |
| Synucleozid | 1 µM | ~40% inhibition of translation (luciferase assay) | SH-SY5Y | [1] |
| Synucleozid-2 to -5 | 1 µM | Reduced potency compared to Synucleozid | SH-SY5Y | [1] |
| Synucleozid-2.0 | Dose-dependent | Inhibition of SNCA translation | SH-SY5Y | [2] |
| Compound | Target | Binding Affinity (Kd) | Assay | Reference |
| Synucleozid | SNCA IRE | Not specified | 2-AP fluorescence binding assay | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Synucleozid-mediated translation inhibition.
Caption: General experimental workflow for studying Synucleozid.
Experimental Protocols
Luciferase Reporter Assay for mRNA Translation Inhibition
This protocol is designed to quantify the inhibitory effect of Synucleozid on the translation of a target mRNA using a luciferase reporter system.
Materials:
-
Mammalian cell line (e.g., SH-SY5Y or HeLa)
-
Dual-luciferase reporter plasmid containing the SNCA 5' UTR upstream of the firefly luciferase gene
-
Control luciferase plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Synucleozid
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SNCA 5' UTR-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Synucleozid or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells once with PBS and then lyse the cells by adding 1x Passive Lysis Buffer.
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control.
Western Blot for α-synuclein Detection
This protocol describes the detection and quantification of α-synuclein protein levels in cell lysates following treatment with Synucleozid.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels
-
Tris-glycine-SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-synuclein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against α-synuclein and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the α-synuclein band intensity to the loading control band intensity.
Polysome Profiling for Studying Translation Inhibition
This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in the cell.
Materials:
-
Treated and untreated cells
-
Cycloheximide (CHX)
-
Lysis buffer (containing CHX, RNase inhibitors)
-
Sucrose solutions (10% and 50% in polysome buffer)
-
Ultracentrifuge and swing-out buckets
-
Gradient maker
-
Fraction collector with a UV detector (254 nm)
-
RNA extraction kit
Procedure:
-
Cell Treatment and Harvest: Treat cells with Synucleozid or vehicle. Prior to harvesting, add cycloheximide (100 µg/mL) to the medium for 5-10 minutes to arrest translation. Wash cells with ice-cold PBS containing CHX and then scrape and pellet the cells.
-
Cell Lysis: Lyse the cells in a hypotonic lysis buffer containing CHX and RNase inhibitors on ice.
-
Sucrose Gradient Preparation: Prepare a 10-50% linear sucrose gradient in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.
-
Fractionation: Place the tube in a fraction collector and push the gradient from the bottom with a dense solution (e.g., 60% sucrose). Monitor the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes. Collect fractions of a fixed volume.
-
RNA Extraction: Extract RNA from each fraction using a suitable RNA extraction kit.
-
Analysis: Analyze the distribution of SNCA mRNA across the fractions using RT-qPCR. A shift of the mRNA from the polysome fractions to the monosome/free mRNP fractions upon Synucleozid treatment indicates translation inhibition.
RNA Immunoprecipitation (RIP) Assay for IRP-mRNA Interaction
This protocol is used to determine if Synucleozid affects the interaction between Iron Regulatory Proteins (IRPs) and the SNCA mRNA IRE.
Materials:
-
Treated and untreated cells
-
Antibody against IRP1 or IRP2
-
IgG control antibody
-
RIP buffer
-
Protein A/G magnetic beads
-
RNase inhibitors
-
Protease inhibitors
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Lysis: Lyse cells in RIP buffer containing RNase and protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the IRP of interest or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-RNA complexes.
-
-
Washing: Wash the beads several times with RIP wash buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using an RNA extraction kit.
-
RT-qPCR: Perform RT-qPCR on the purified RNA to quantify the amount of SNCA mRNA that was co-immunoprecipitated with the IRP.
-
Data Analysis: Compare the amount of SNCA mRNA immunoprecipitated in the Synucleozid-treated samples to the vehicle-treated samples. An unchanged amount suggests Synucleozid does not interfere with the IRP-IRE interaction.[2]
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. Western blot - alpha-synuclein [protocols.io]
- 5. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysome Profiling Analysis [en.bio-protocol.org]
- 7. protocols.io [protocols.io]
A Researcher's Guide to Synucleozid Hydrochloride in Primary Neuron Cultures
Application Notes and Protocols for Investigating α-Synuclein Regulation
Audience: This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases, particularly those involving α-synuclein pathology, such as Parkinson's disease.
Introduction: Synucleozid hydrochloride is a potent and selective inhibitor of α-synuclein (SNCA) mRNA translation.[1][2] It achieves this by targeting a specific iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA, thereby preventing its loading into polysomes and subsequent protein synthesis.[1][2] This mechanism offers a promising therapeutic strategy for diseases characterized by the toxic aggregation of α-synuclein. While much of the initial characterization has been performed in cell lines, this guide provides detailed protocols and application notes for the use of this compound in primary neuron cultures, a more physiologically relevant model system for studying neurodegenerative disorders.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of α-synuclein protein expression. It selectively binds to an A bulge near the base of the IRE hairpin structure within the 5' UTR of the SNCA mRNA.[2] This binding event interferes with the translation initiation process, leading to a dose-dependent reduction in the levels of α-synuclein protein.[1][2]
References
Application Notes and Protocols for High-Throughput Screening Assays Using Synucleozid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleozid hydrochloride is a potent and selective inhibitor of α-synuclein (SNCA) mRNA translation.[1][2] It presents a promising therapeutic strategy for Parkinson's disease and other synucleinopathies by reducing the levels of the α-synuclein protein, which is prone to aggregation and a key contributor to neuronal toxicity.[3][4] this compound specifically targets a structured iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of SNCA mRNA, thereby inhibiting its translation into protein.[1][2][4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize small molecules like this compound that modulate α-synuclein expression and its associated cytotoxicity.
Mechanism of Action
This compound binds to the IRE hairpin structure within the 5' UTR of the SNCA mRNA.[1][2] This interaction prevents the efficient loading of the mRNA into polysomes, leading to a decrease in the translation of α-synuclein protein.[1][2] This targeted approach avoids altering the levels of SNCA mRNA itself, offering a specific mechanism to reduce protein levels.[5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (α-synuclein reduction) | 500 nM | SH-SY5Y | [1][2] |
| EC50 (binding to 2-AP-labeled IRE RNA) | 2.7 ± 0.4 µM | In vitro | [1][2] |
| Kd (competitive binding to IRE RNA) | 1.5 ± 0.3 µM | In vitro | [1][2] |
Table 1: Potency and Binding Affinity of Synucleozid.
| Assay Condition | Observation | Cell Line | Reference |
| 0.25-1 µM Synucleozid (24 hours) | Abrogates cytotoxicity induced by α-synuclein preformed fibrils. | SH-SY5Y | [1][2] |
| 0-1 µM Synucleozid (24 hours) | Dose-dependent reduction of α-synuclein levels. | SH-SY5Y | [1][2] |
| 0.25-1 µM Synucleozid (24 hours) | Dose-dependent decrease in LDH release. | SH-SY5Y | [1] |
Table 2: Cellular Activity of Synucleozid.
Experimental Protocols
Protocol 1: High-Throughput Quantification of α-Synuclein Protein Levels
This protocol describes a high-content imaging assay to quantify intracellular α-synuclein levels in SH-SY5Y cells treated with test compounds.
Caption: Workflow for high-content α-synuclein quantification.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well clear-bottom imaging plates
-
This compound and test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Mouse anti-α-synuclein antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 384-well clear-bottom imaging plates at a density of 5,000 cells per well in 50 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and test compounds in culture medium. Add 10 µL of the compound solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Carefully remove the medium and wash the cells once with PBS. Add 30 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add 30 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS. Add 50 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 20 µL of the primary anti-α-synuclein antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add 20 µL of the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells three times with PBS. Add 50 µL of PBS to each well. Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the fluorescent secondary antibody (α-synuclein) channels.
-
Data Analysis: Use image analysis software to identify individual cells based on DAPI staining and quantify the mean fluorescence intensity of the α-synuclein signal per cell. Normalize the data to the vehicle control.
Protocol 2: SNCA 5' UTR Luciferase Reporter Assay
This protocol utilizes a dual-luciferase reporter system to specifically measure the inhibitory effect of compounds on the translation mediated by the SNCA 5' UTR.
Caption: Workflow for the SNCA 5' UTR luciferase reporter assay.
Materials:
-
HEK293T cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, solid-bottom plates
-
Reporter plasmid: Firefly luciferase under the control of the SNCA 5' UTR
-
Control plasmid: Renilla luciferase under a constitutive promoter
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and test compounds
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the SNCA 5' UTR-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours of transfection, seed the cells into 384-well white, solid-bottom plates at a density of 8,000 cells per well in 40 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 10 µL of serially diluted this compound or test compounds to the wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Equilibrate the plate and the dual-luciferase assay reagents to room temperature. Add the luciferase lysis buffer to each well according to the manufacturer's protocol and incubate for 15 minutes with gentle shaking.
-
Luciferase Measurement:
-
Add the Firefly luciferase substrate to each well and measure the luminescence using a plate reader.
-
Subsequently, add the Stop & Glo® reagent (which quenches the Firefly signal and contains the Renilla luciferase substrate) to each well and measure the Renilla luminescence.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well. Normalize this ratio to the vehicle control to determine the percent inhibition of SNCA 5' UTR-mediated translation.
Protocol 3: High-Throughput Cytotoxicity Assay
This protocol measures the protective effect of compounds against cytotoxicity induced by α-synuclein preformed fibrils (PFFs) using a lactate dehydrogenase (LDH) release assay.
Caption: Workflow for the high-throughput cytotoxicity assay.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well clear-bottom plates
-
α-synuclein preformed fibrils (PFFs)
-
This compound and test compounds
-
LDH cytotoxicity assay kit
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density of 10,000 cells per well in 40 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Add 5 µL of serially diluted this compound or test compounds to the wells. Include vehicle control wells.
-
Incubation: Incubate for 2 hours at 37°C.
-
PFF Treatment: Add 5 µL of α-synuclein PFFs to the wells to a final concentration known to induce cytotoxicity (e.g., 2 µg/mL). Include wells with cells and vehicle only (no PFFs) as a negative control, and wells with lysis buffer as a positive control for maximum LDH release.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 10 µL of the supernatant from each well to a new 384-well flat-bottom plate.
-
LDH Assay: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions. Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control. Determine the protective effect of the compounds by comparing the cytotoxicity in the presence and absence of the compounds in PFF-treated wells.
References
- 1. revvity.com [revvity.com]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021127367A2 - METHODS FOR INHIBITION OF ALPHA-SYNUCLEIN mRNA USING SMALL MOLECULES - Google Patents [patents.google.com]
Application Notes: Lentiviral-Based α-Synuclein Overexpression Models for Synucleozid Testing
Introduction
Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are neurodegenerative disorders characterized by the misfolding and aggregation of the alpha-synuclein (α-syn) protein.[1] The accumulation of these aggregates is believed to be a central event in the pathogenesis of these diseases, leading to synaptic dysfunction and neuronal cell death.[2] Consequently, therapeutic strategies aimed at reducing α-synuclein expression, inhibiting its aggregation, or enhancing its clearance are of significant interest. Lentiviral vector-mediated overexpression of α-synuclein in both in vitro and in vivo models provides a robust platform to study disease mechanisms and screen potential therapeutic compounds like "Synucleozid."[3][4] These models can recapitulate key pathological features, including progressive dopaminergic neuron loss and the formation of α-synuclein-positive inclusions.[3]
Applications for "Synucleozid" Screening
Lentiviral-based α-synuclein overexpression models are highly adaptable for the preclinical evaluation of therapeutic candidates. They allow researchers to investigate whether a test compound, such as the hypothetical "Synucleozid," can modulate α-synuclein pathology through various mechanisms.
Key questions that can be addressed:
-
Reduction of α-synuclein levels: Does Synucleozid treatment lead to a decrease in total or aggregated α-synuclein protein?
-
Inhibition of Aggregation: Can Synucleozid prevent the formation of α-synuclein oligomers and fibrils?
-
Neuroprotection: Does Synucleozid protect neuronal cells from α-synuclein-induced toxicity and cell death?
-
Functional Rescue: In animal models, can Synucleozid alleviate the motor and non-motor deficits caused by α-synuclein overexpression?[4]
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Model - Lentiviral Transduction of SH-SY5Y Cells
This protocol describes the generation of a human neuroblastoma SH-SY5Y cell line that stably overexpresses human α-synuclein for the purpose of screening Synucleozid.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral particles encoding human wild-type α-synuclein (LV-hSNCA)
-
Polybrene
-
Synucleozid (or other test compounds)
-
Reagents for viability assays (e.g., MTT, LDH)
-
Reagents for protein analysis (e.g., RIPA buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well.[5] Allow cells to adhere overnight.
-
Transduction:
-
Prepare transduction medium containing complete culture medium, LV-hSNCA at a desired Multiplicity of Infection (MOI), and Polybrene (final concentration 4-8 µg/mL).
-
Replace the existing medium with the transduction medium.
-
Incubate for 24 hours.
-
-
Post-Transduction: After 24 hours, replace the transduction medium with fresh complete culture medium. Allow cells to express the transgene for 5-7 days.
-
Compound Treatment:
-
Prepare serial dilutions of Synucleozid in complete culture medium.
-
Treat the transduced cells with various concentrations of Synucleozid for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).[5]
-
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or LDH assay to assess cytotoxicity and the neuroprotective effects of Synucleozid.
-
Protein Analysis: Lyse cells and perform a Western blot to quantify the levels of total α-synuclein and phosphorylated α-synuclein (pS129), a marker for pathology.
-
Immunocytochemistry: Fix cells and stain for aggregated α-synuclein to visualize inclusion formation.[5]
-
Data Presentation: In Vitro Screening of Synucleozid
The following table summarizes hypothetical quantitative data from an in vitro screen of Synucleozid.
| Treatment Group | Cell Viability (% of Control) | Total α-synuclein Level (Relative to Vehicle) | Aggregated α-synuclein (% of Vehicle) |
| Untransduced Control | 100 ± 5.2 | N/A | N/A |
| LV-hSNCA + Vehicle | 65 ± 4.8 | 1.00 | 100 |
| LV-hSNCA + Synucleozid (1 µM) | 78 ± 5.1 | 0.85 ± 0.07 | 75 ± 6.3 |
| LV-hSNCA + Synucleozid (10 µM) | 92 ± 4.9 | 0.62 ± 0.05 | 48 ± 5.5 |
| LV-hSNCA + Synucleozid (50 µM) | 95 ± 5.3 | 0.41 ± 0.04 | 22 ± 4.1 |
Values are represented as mean ± standard deviation.
Protocol 2: In Vivo Model - Stereotactic Injection in Rodents
This protocol outlines the procedure for creating a rodent model of synucleinopathy by injecting lentivirus into the substantia nigra (SN), a brain region profoundly affected in Parkinson's disease.[3][6]
Materials:
-
Adult male rats (e.g., Wistar, 200-250g)
-
Anesthetics (e.g., Ketamine/Xylazine mixture)[7]
-
Stereotaxic frame
-
High-titer lentiviral particles encoding human A53T α-synuclein (a mutation associated with early-onset PD)
-
Hamilton syringe with a 33-gauge needle
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Ensure the skull is level.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the coordinates for the substantia nigra relative to bregma.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Viral Injection:
-
Lower the syringe needle slowly to the target depth in the substantia nigra.
-
Infuse the lentiviral vector (e.g., 2-4 µL at a titer of >1x10^9 GC/mL) at a slow, controlled rate (e.g., 0.2 µL/min) to prevent tissue damage.[8]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.[8]
-
Slowly retract the needle.
-
-
Post-Operative Care: Suture the incision and administer analgesics. Monitor the animal closely during recovery.
-
Compound Administration & Behavioral Testing:
-
Allow 3-4 weeks for transgene expression and the development of pathology.
-
Administer Synucleozid (e.g., via oral gavage or osmotic pump) for a predetermined period (e.g., 4-8 weeks).
-
Perform behavioral tests (e.g., cylinder test for limb use asymmetry, rotarod test for motor coordination) to assess functional outcomes.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.[9]
-
Perform immunohistochemistry on brain sections to quantify dopaminergic neuron loss (Tyrosine Hydroxylase staining) and α-synuclein pathology (pS129 α-synuclein staining).
-
Data Presentation: In Vivo Efficacy of Synucleozid
The following table summarizes hypothetical quantitative data from an in vivo study of Synucleozid.
| Treatment Group | Cylinder Test (% Contralateral Paw Use) | Dopaminergic Neuron Count (in SN, % of Control) | Striatal pS129 α-syn Density (Relative to Vehicle) |
| Sham + Vehicle | 50 ± 3.5 | 100 ± 7.1 | N/A |
| LV-hA53T + Vehicle | 22 ± 4.1 | 45 ± 6.8 | 1.00 |
| LV-hA53T + Synucleozid (10 mg/kg) | 35 ± 3.9 | 68 ± 7.5 | 0.65 ± 0.08 |
| LV-hA53T + Synucleozid (30 mg/kg) | 46 ± 4.2 | 85 ± 8.1 | 0.31 ± 0.06 |
Values are represented as mean ± standard deviation.
Visualizations
Diagrams of Experimental Workflow and Signaling Pathways
References
- 1. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Synucleinopathy and selective dopaminergic neuron loss in a rat lentiviral-based model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo alpha-synuclein overexpression in rodents: a useful model of Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Alpha-synuclein Based Rat Model for Parkinson's Disease via Stereotactic Injection of a Recombinant Adeno-associated Viral Vector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synucleozid™ for Investigating α-Synuclein's Role in Synaptic Function
References
- 1. α-synuclein multimers cluster synaptic-vesicles and attenuate recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synaptic Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of synaptic function by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Alpha-Synuclein Action on Neurotransmission: Cell-Autonomous and Non-Cell Autonomous Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small soluble α-synuclein aggregates are the toxic species in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Solving Synucleozid hydrochloride solubility issues in aqueous solutions.
Technical Support Center: Synucleozid Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A: this compound is a hydrochloride salt of a complex organic base intended for research in neurodegenerative diseases. As a hydrochloride salt, it is designed to enhance the aqueous solubility of the parent molecule. However, like many such compounds, its solubility is highly dependent on the solution's physicochemical properties.
Q2: Why does my this compound precipitate out of solution?
A: Precipitation can occur for several reasons:
-
pH Shift: The solubility of hydrochloride salts is often maximal at an acidic pH. If the pH of your solution rises, the compound can convert to its less soluble free base form.
-
Common Ion Effect: High concentrations of chloride ions (e.g., in HCl or high-salt buffers like NaCl-based PBS) can decrease the solubility of the hydrochloride salt.[1][2][3][4]
-
Supersaturation: Preparing a solution too quickly or at a concentration above its solubility limit at a given temperature can lead to the formation of an unstable supersaturated solution, which may precipitate over time.
-
Temperature Changes: While most solids become more soluble at higher temperatures, this is not universal.[5][6] Confirm the temperature-solubility profile for your specific conditions.
Q3: Can I use buffers other than phosphate-buffered saline (PBS)?
A: Yes. If you suspect the common ion effect from the chloride in PBS is reducing solubility, consider using alternative buffering agents like citrate or acetate buffers, which do not contain chloride ions. Always ensure the buffer's pH is within the optimal range for this compound solubility.
Q4: Is it recommended to heat the solution to aid dissolution?
A: Gentle warming can increase the rate of dissolution.[5] However, excessive heat may degrade the compound. It is advisable to conduct stability studies before making heating a routine part of your protocol. A summary of temperature effects is provided in Table 2.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: The compound does not dissolve completely.
If you observe particulate matter or a cloudy suspension after attempting to dissolve this compound, follow this troubleshooting workflow.
Issue 2: Solution becomes cloudy or forms a precipitate after storage.
This often indicates that the solution was supersaturated or that its pH or temperature changed.
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature. Avoid freeze-thaw cycles unless the protocol specifies it is safe to do so.
-
Check pH Post-Storage: The pH of a solution can change over time, especially if it absorbs atmospheric CO2. Re-verify that the pH is within the optimal range (see Table 1).
-
Consider Co-solvents: If working with high concentrations, incorporating a small percentage of a co-solvent like DMSO or ethanol during the initial preparation can help maintain stability.[7][8][9]
Data Presentation
The following tables summarize key quantitative data related to the solubility of this compound.
Table 1: Solubility of this compound at Different pH Values (25°C)
| pH | Solubility (mg/mL) | Observations |
| 3.0 | 8.5 | Clear solution |
| 4.5 | 12.0 | Clear solution (Optimal) |
| 5.5 | 9.2 | Clear solution |
| 6.5 | 2.1 | Fine precipitate observed |
| 7.4 | < 0.5 | Cloudy suspension |
Note: Solubility decreases significantly as the pH approaches neutral, which is consistent with the behavior of hydrochloride salts of weak bases.[2][10][11]
Table 2: Effect of Temperature and Co-solvents on Dissolution
| Solvent System | Temperature (°C) | Time to Dissolve (5 mg/mL) |
| Deionized Water (pH 4.5) | 25 | ~25 minutes |
| Deionized Water (pH 4.5) | 37 | ~10 minutes |
| 5% DMSO in Water (pH 4.5) | 25 | ~5 minutes |
| 10% Ethanol in Water (pH 4.5) | 25 | ~8 minutes |
Experimental Protocols
Protocol 1: Standard Dissolution for In Vitro Assays (1 mg/mL)
-
Prepare Solvent: Prepare an appropriate aqueous buffer (e.g., 50 mM citrate buffer) and adjust the pH to 4.5 using dilute HCl or NaOH.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Mixing: Add the solvent to the compound. Do not add the compound to the solvent, as this can cause clumping.
-
Dissolution: Vortex the mixture for 5-10 minutes. If particles remain, sonicate the solution in a water bath for 10-15 minutes.
-
Final Check: Ensure the solution is clear before use. If necessary, filter through a 0.22 µm syringe filter to remove any micro-precipitates.
Protocol 2: Preparation of High-Concentration Stock Solution (10 mg/mL)
-
Prepare Co-solvent Mixture: Prepare a solvent system consisting of 5% Dimethyl Sulfoxide (DMSO) in your chosen aqueous buffer (e.g., 50 mM acetate buffer).
-
pH Adjustment: Adjust the final pH of the solvent mixture to 4.5.
-
Weigh and Add: Weigh the this compound and add the solvent mixture.
-
Vigorous Mixing: Vortex the solution vigorously. Gentle warming in a water bath up to 37°C can be employed to expedite dissolution.[12]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Hypothetical Signaling Pathway
This compound is hypothesized to act as an inhibitor of a kinase involved in the phosphorylation of alpha-synuclein, a key protein in neurodegenerative pathways.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpdft.com [rjpdft.com]
- 4. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. byjus.com [byjus.com]
How to prevent degradation of Synucleozid hydrochloride in stock solutions.
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Synucleozid hydrochloride to prevent its degradation in stock solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application.
-
For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent, with a high solubility of up to 125 mg/mL (308.72 mM).[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
-
For aqueous-based assays, water can be used, but the solubility is much lower at 2 mg/mL (4.94 mM).[1][2][3]
-
For in vivo animal studies, a co-solvent system is typically required. A common method involves first dissolving the compound in DMSO and then sequentially adding other solvents like PEG300, Tween-80, and saline.[1][4]
Q2: How should I properly dissolve the compound?
A2: this compound may require assistance to fully dissolve. The use of an ultrasonic bath is recommended for both DMSO and water preparations to aid dissolution.[1][2][3] If precipitation occurs during preparation, gentle heating and/or sonication can be applied.[1]
Q3: What are the optimal storage conditions for the solid compound and prepared stock solutions?
A3: Proper storage is critical to maintain the compound's stability.
-
Solid Form: The compound should be stored sealed, away from moisture, at 4°C for short-term storage and desiccated at 2-8°C.[1][5][6] For long-term storage (months to years), keeping it at -20°C in a dry, dark environment is recommended.[7][8]
-
Stock Solutions: Once dissolved, solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4][9] Store these aliquots sealed and protected from moisture.[1]
Q4: How long are my stock solutions stable at different temperatures?
A4: The stability of stock solutions is temperature-dependent.
-
At -80°C , stock solutions are stable for up to 6 months.[1][3][4]
-
At -20°C , the stability is reduced to 1 month.[1][3][4] It is advised to re-evaluate the efficacy of any solution stored at -20°C for longer than one month.[9]
Q5: Besides temperature and moisture, are there other factors that can cause degradation?
A5: Yes, other environmental factors can contribute to degradation.
-
Light: While specific photodegradation data for this compound is not detailed, many complex organic molecules and hydrochloride salts are light-sensitive.[10][11] It is best practice to store solutions in the dark or in amber vials to minimize exposure to light.[7]
-
pH: The stability of compounds in solution can be highly dependent on pH.[12] Although specific studies on this compound are not available, using buffered solutions appropriate for your experimental system can help maintain a stable chemical environment.
-
Compound Form: The free base form of Synucleozid is known to be prone to instability; the hydrochloride salt is the more stable and recommended form for research.[13]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | 4°C | Years | Store sealed, desiccated, and away from moisture.[1][5][6] |
| N/A | -20°C | >3 years | Store dry, dark, and sealed for long-term stability.[7][8] | |
| Stock Solution | DMSO/H₂O | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; seal tightly.[1][3][4] |
| DMSO/H₂O | -80°C | Up to 6 months | Preferred method for long-term solution storage.[1][3][4] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 125 mg/mL | 308.72 mM | Requires sonication; use new, anhydrous DMSO.[1][2][3] |
| Water | 2 mg/mL | 4.94 mM | Requires sonication.[1][2][3] |
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve | Insufficient agitation; solvent is not fresh (especially DMSO); concentration is too high. | Use an ultrasonic bath to aid dissolution.[1][2] Ensure you are using newly opened, anhydrous DMSO.[1] Verify your calculations and desired concentration against the solubility limits. |
| Precipitation in Stored Solution | Solution exposed to moisture; freeze-thaw cycles; supersaturated solution. | Ensure vials are sealed tightly. Prepare fresh aliquots and avoid reusing a thawed aliquot. If precipitation occurs upon thawing, try gentle warming and sonication. |
| Inconsistent Experimental Results | Degradation of the stock solution over time; improper storage; repeated freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Always use single-use aliquots. Verify storage conditions (-80°C is preferred for long-term storage). |
| Color Change in Solution | Potential chemical degradation or oxidation. | Discard the solution immediately. Prepare a fresh stock and ensure it is protected from light and stored at the correct temperature. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (10 mM)
-
Preparation: Allow the vial of solid this compound (M.W. 404.90 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.049 mg of the compound in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of new, anhydrous DMSO to the solid compound.
-
Agitation: Vortex the vial briefly and then place it in an ultrasonic water bath until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Tightly seal the vials and store them at -80°C for up to 6 months.
Protocol 2: General Protocol for Assessing Stock Solution Stability
This protocol provides a framework for verifying the stability of a stored solution using High-Performance Liquid Chromatography (HPLC).
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute a small sample to an appropriate concentration for HPLC analysis and run it to obtain a reference chromatogram. Note the retention time and peak area of the parent compound.
-
Storage: Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C or -80°C).
-
Time-Point Analysis: At designated time points (e.g., 1 month, 3 months, 6 months), thaw one aliquot.
-
HPLC Analysis: Prepare a sample for HPLC analysis identical to the T=0 sample and run it under the same conditions.
-
Comparison: Compare the chromatogram to the T=0 reference. Look for:
-
A significant decrease (>10%) in the peak area of the parent compound.
-
The appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for preparing and storing Synucleozid HCl solutions.
Caption: Synucleozid HCl inhibits α-synuclein protein production.
Caption: Diagnostic flowchart for common stock solution problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synucleozid (hydrochloride) - Immunomart [immunomart.org]
- 6. Synucleozid dihydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medkoo.com [medkoo.com]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. mdpi.com [mdpi.com]
- 11. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Optimizing Synucleozid Incubation for Maximal α-Synuclein Reduction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Synucleozid to achieve maximum reduction of α-synuclein protein levels. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Synucleozid?
A1: Synucleozid is a potent small molecule inhibitor of α-synuclein (SNCA) mRNA translation.[1][2][3][4] It selectively binds to a specific iron-responsive element (IRE) hairpin structure located in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][5][6] This binding event is thought to stabilize the hairpin structure, which in turn obstructs the assembly of the ribosomal machinery necessary for protein translation.[5][7] Consequently, the production of new α-synuclein protein is inhibited without affecting the steady-state levels of SNCA mRNA itself.[6]
Q2: What is a typical incubation time and concentration for Synucleozid?
A2: In published studies, a common incubation time for Synucleozid is 24 to 48 hours.[1][5][8] Effective concentrations for α-synuclein reduction have been observed in the range of 0.25 to 1 µM.[1][3] For instance, in SH-SY5Y neuroblastoma cells, Synucleozid has been shown to reduce α-synuclein levels in a dose-dependent manner with an IC50 of approximately 500 nM after a 24-hour incubation.[1][3]
Q3: Is there a newer version of Synucleozid available?
A3: Yes, a second-generation compound, Synucleozid-2.0, has been developed. This molecule also targets the SNCA IRE to inhibit translation.[5][8] Furthermore, Synucleozid-2.0 has been utilized to create a ribonuclease-targeting chimera (RiboTAC), known as Syn-RiboTAC. This advanced molecule not only binds to the SNCA mRNA but also recruits ribonucleases to degrade the mRNA, leading to a more potent and sustained reduction of α-synuclein levels.[8][9]
Q4: Does Synucleozid have any known off-target effects?
A4: Synucleozid has been observed to reduce the levels of ferritin at higher concentrations (e.g., 1 µM).[7] This is likely due to the presence of a similar IRE structure in the mRNA encoding ferritin.[6] It is important to assess the expression of other IRE-containing proteins, such as the transferrin receptor (TfR) and amyloid precursor protein (APP), to ensure the specificity of the effect in your experimental system.[1][3] However, studies have shown that Synucleozid does not affect the protein levels of APP or TfR.[7]
Data Summary: Synucleozid Activity
| Compound | Cell Line | Incubation Time | Concentration Range | IC50 | Effect on α-synuclein | Reference |
| Synucleozid | SH-SY5Y | 24 hours | 0 - 1 µM | 500 nM | Dose-dependent reduction | [1][3] |
| Synucleozid | SH-SY5Y | 24 hours | 0.25 - 1 µM | Not Reported | Abrogates cytotoxicity of α-synuclein fibrils | [1][3] |
| Synucleozid-2.0 | SH-SY5Y | 48 hours | Not Reported | ~2 µM | Dose-dependent reduction | [8] |
| Syn-RiboTAC | SH-SY5Y | 48 hours | up to 2 µM | Not Reported | 63 ± 9% reduction at 2 µM | [8] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Synucleozid
This protocol outlines a time-course experiment to identify the optimal incubation duration for maximal α-synuclein reduction in your specific cell line.
Materials:
-
Your cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Synucleozid (and vehicle control, e.g., DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Western blot reagents and antibodies for α-synuclein and a loading control (e.g., β-actin or GAPDH)
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they do not become over-confluent during the longest time point of the experiment. Allow cells to adhere and reach approximately 70-80% confluency.
-
Treatment: Prepare a working concentration of Synucleozid in complete cell culture medium. A concentration of 1 µM is a good starting point based on published data. Also, prepare a vehicle control.
-
Time-Course Incubation: Treat the cells with Synucleozid or vehicle control. Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using your preferred lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Western Blot Analysis: Normalize the protein concentrations of all samples. Perform SDS-PAGE and Western blotting to detect the levels of α-synuclein and the loading control.
-
Densitometry and Analysis: Quantify the band intensities for α-synuclein and the loading control. Normalize the α-synuclein signal to the loading control for each sample. Plot the normalized α-synuclein levels against the incubation time to determine the time point at which the maximum reduction is achieved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reduction in α-synuclein levels | 1. Inactive Compound: Synucleozid may have degraded. 2. Suboptimal Concentration: The concentration used may be too low for your cell line. 3. Insufficient Incubation Time: The incubation period may be too short. | 1. Use a fresh stock of Synucleozid. Consider using the more stable hydrochloride salt form.[3] 2. Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration. 3. Perform a time-course experiment as described in Protocol 1. |
| High Cell Death/Toxicity | 1. High Concentration: The concentration of Synucleozid may be toxic to your cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower the concentration of Synucleozid. 2. Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically ≤ 0.1%). |
| Variability between Replicates | 1. Inconsistent Cell Density: Uneven cell seeding can lead to variable results. 2. Inconsistent Treatment: Pipetting errors during treatment. | 1. Ensure a single-cell suspension and even distribution when plating cells. 2. Use calibrated pipettes and be precise when adding the compound to each well. |
| Reduction in Ferritin Levels | Off-target effect: Synucleozid can bind to the IRE in ferritin mRNA. | This is a known off-target effect.[7] If this is a concern for your experiment, consider using a lower concentration of Synucleozid or exploring alternative methods for α-synuclein reduction. |
Visualizing the Mechanism and Workflow
To aid in understanding the experimental logic and the underlying biological process, the following diagrams are provided.
Caption: Mechanism of Synucleozid action on α-synuclein translation.
Caption: Workflow for optimizing Synucleozid incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Synucleozid in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Synucleozid in cellular assays. Our aim is to help you identify and resolve potential off-target effects and other common experimental issues.
Troubleshooting Guide
This guide is designed to address specific problems you may encounter during your experiments with Synucleozid.
Question: I am observing a significant decrease in the viability of my cells after treatment with Synucleozid, even at concentrations that are reported to be non-toxic. What could be the cause?
Answer:
Unexpected cytotoxicity can arise from several factors when using Synucleozid. A primary consideration is the potential for off-target effects, particularly the downregulation of essential proteins other than α-synuclein. Synucleozid targets an Iron-Responsive Element (IRE) in the 5' untranslated region (UTR) of α-synuclein mRNA. However, other transcripts containing similar IRE motifs can also be affected.
Possible Causes and Troubleshooting Steps:
-
Off-Target Protein Inhibition: Synucleozid may be inhibiting the translation of other essential proteins that contain an IRE in their mRNA, such as the Amyloid Precursor Protein (APP), Prion Protein (PrP), Ferritin, and Transferrin Receptor (TfR).[1] The downregulation of these proteins, particularly those involved in iron homeostasis like Ferritin and TfR, can lead to cellular stress and death.
-
Recommendation: Perform a Western blot analysis to assess the protein levels of APP, PrP, Ferritin, and TfR in your Synucleozid-treated cells compared to vehicle-treated controls. A significant reduction in these proteins would suggest an off-target effect.
-
-
Cell Line Sensitivity: The cytotoxic response to Synucleozid can be cell-line specific. Some cell lines may be more sensitive to the inhibition of α-synuclein or the off-target proteins.
-
Recommendation: If possible, test Synucleozid in a different cell line to see if the cytotoxic effect persists. Additionally, perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line using an LDH assay.
-
-
Compound Stability: The free form of Synucleozid is known to be prone to instability.[1] Degradation of the compound could lead to the formation of cytotoxic byproducts.
-
Recommendation: Consider using the more stable salt form, Synucleozid hydrochloride, which retains the same biological activity.[1] Ensure proper storage of the compound as per the manufacturer's instructions.
-
Question: My results show a decrease in α-synuclein levels, but the effect is not as potent as expected based on published data. What are the possible reasons for this?
Answer:
Suboptimal inhibition of α-synuclein translation can be due to several experimental variables.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration: The IC50 of Synucleozid for reducing α-synuclein levels is approximately 500 nM in SH-SY5Y neuroblastoma cells.[1] However, this can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of Synucleozid for α-synuclein reduction in your specific cell model.
-
-
Incorrect Assessment of Protein Levels: The method used to quantify the reduction in α-synuclein may not be sensitive enough or may be prone to variability.
-
Recommendation: Use a quantitative Western blot analysis with a validated antibody against α-synuclein. Ensure you are using appropriate loading controls and that your protein quantification method is accurate.
-
-
Issues with Cellular Uptake: The compound may not be efficiently entering the cells.
-
Recommendation: While Synucleozid is a small molecule designed to be cell-permeable, issues with the cell culture medium composition could potentially affect its uptake. Ensure that the serum concentration and other media components are consistent with established protocols.
-
Question: I am observing unexpected changes in cellular iron metabolism in my Synucleozid-treated cells. Is this related to the compound's activity?
Answer:
Yes, this is a very likely consequence of Synucleozid's mechanism of action. As mentioned, Synucleozid can inhibit the translation of proteins involved in iron homeostasis that have IREs in their mRNA UTRs, namely Ferritin (iron storage) and the Transferrin Receptor (iron uptake).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered iron metabolism.
Recommendation:
-
Measure the protein levels of both Ferritin and the Transferrin Receptor by Western blot.
-
Consider using assays to measure intracellular iron levels to confirm a functional consequence of the altered protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Synucleozid?
A1: Synucleozid is a small molecule inhibitor that selectively targets the Iron-Responsive Element (IRE) located in the 5' untranslated region (UTR) of the mRNA that codes for the α-synuclein protein (SNCA mRNA).[1] By binding to this structured RNA element, Synucleozid prevents the loading of ribosomes onto the mRNA, thereby inhibiting the translation of α-synuclein protein.[1][2]
Q2: What are the known off-target effects of Synucleozid?
A2: The primary off-target effects of Synucleozid stem from its mechanism of action. It can also bind to IREs in the UTRs of other mRNAs, leading to the decreased translation of other proteins. Known off-target proteins include Amyloid Precursor Protein (APP), Prion Protein (PrP), Ferritin, and Transferrin Receptor (TfR).[1] A reduction in ferritin levels could also be an indirect effect of the rescue of autophagic and lysosomal dysfunction that is often observed in models of Parkinson's disease.[2]
Q3: Is there a more selective alternative to Synucleozid?
A3: Yes, a second-generation compound, Synucleozid-2.0, has been developed. It shares the same binding site on the SNCA IRE but has been optimized for greater selectivity.[3] Studies have shown that Synucleozid-2.0 can inhibit α-synuclein translation with an IC50 of approximately 2 µM in SH-SY5Y cells, without affecting the protein levels of Ferritin, APP, and TfR at effective concentrations.[4] Additionally, a Ribonuclease-Targeting Chimera (RiboTAC) derived from Synucleozid-2.0, called Syn-RiboTAC, has been created to selectively degrade SNCA mRNA, offering enhanced potency and cytoprotective effects.[4][5]
Q4: How can I confirm that Synucleozid is engaging its target in my cellular assay?
A4: Target engagement can be confirmed using a luciferase reporter assay. In this setup, the 5' UTR of the SNCA mRNA containing the IRE is cloned upstream of a luciferase reporter gene.[2] A reduction in luciferase activity in the presence of Synucleozid would indicate that the compound is binding to its intended RNA target and inhibiting translation.
Q5: What are the recommended cell lines for studying the effects of Synucleozid?
A5: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for studying α-synuclein and the effects of Synucleozid.[1][2] Neuro-2A cells have also been used to assess the effects on PrP protein levels.[1] The choice of cell line should ultimately be guided by the specific research question.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Synucleozid and the more selective Synucleozid-2.0. This data highlights the on-target and potential off-target effects.
| Compound | Target | IC50 / Effect | Cell Line |
| Synucleozid | α-synuclein | ~500 nM[1] | SH-SY5Y |
| APP, PrP, Ferritin, TfR | Dose-dependent decrease[1] | SH-SY5Y, Neuro-2A | |
| Synucleozid-2.0 | α-synuclein | ~2 µM[4] | SH-SY5Y |
| Ferritin, APP, TfR | No effect at inhibitory concentrations[4] | SH-SY5Y |
Key Experimental Protocols
Western Blot for α-synuclein and Off-Target Proteins
This protocol is for the detection and quantification of α-synuclein, APP, PrP, Ferritin, and TfR protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for α-synuclein, APP, PrP, Ferritin, TfR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
LDH Cytotoxicity Assay
This colorimetric assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Synucleozid and a vehicle control.
-
Include wells for three controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Background: Medium only, without cells.
-
-
-
Assay:
-
After the desired incubation period, carefully transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally normalizes the experimental values to the spontaneous and maximum release controls.
-
Luciferase Reporter Assay for IRE Activity
This assay measures the translational inhibition mediated by the SNCA 5' UTR IRE.
Materials:
-
Luciferase reporter plasmid containing the SNCA 5' UTR upstream of the luciferase gene
-
Control luciferase plasmid (without the IRE)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the IRE-luciferase reporter plasmid (or control plasmid) and a Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
After 24 hours, treat the transfected cells with Synucleozid or a vehicle control.
-
-
Cell Lysis:
-
After the desired treatment duration (e.g., 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of the Synucleozid-treated cells to the vehicle-treated cells to determine the extent of translational inhibition.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Iron Homeostasis Disruption
Dysregulation of Ferritin and Transferrin Receptor (TfR) by Synucleozid can disrupt cellular iron homeostasis, leading to oxidative stress.
Caption: Disruption of iron homeostasis by Synucleozid.
Experimental Workflow for Assessing Off-Target Effects
A systematic approach to investigate the potential off-target effects of Synucleozid.
Caption: Workflow for investigating off-target effects.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. LDH Cytotoxicity Assay [bio-protocol.org]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
How to minimize cytotoxicity of Synucleozid hydrochloride at high concentrations.
Welcome to the technical support center for Synucleozid hydrochloride. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Issue | Possible Cause | Suggested Solution |
| High cellular toxicity observed after treatment. | Off-target effects at high concentrations. | Although this compound is designed for specificity, high concentrations may lead to off-target binding. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Concentrations between 0.25-1 μM have been shown to be effective in abrogating α-synuclein-induced cytotoxicity.[1][2] |
| Compound instability. | The free form of Synucleozid (NSC 377363) can be unstable. Ensure you are using the more stable hydrochloride salt.[2][3] Proper storage is also crucial; store at -20°C for short-term (months) and -80°C for long-term (months to years). | |
| Variability in experimental results. | Inconsistent compound concentration. | Prepare fresh dilutions of this compound for each experiment from a stock solution to ensure accurate and consistent concentrations. |
| Cell line differences. | The effects of this compound may vary between cell lines. The SH-SY5Y neuroblastoma cell line has been shown to be a responsive model for studying the effects on α-synuclein expression.[1][2] | |
| Ineffective reduction of α-synuclein levels. | Insufficient incubation time. | An incubation time of 24 hours has been demonstrated to be effective for reducing α-synuclein protein expression in SH-SY5Y cells.[1][2] |
| Suboptimal compound concentration. | The half-maximal inhibitory concentration (IC50) for α-synuclein reduction in SH-SY5Y cells is approximately 500 nM.[2] Ensure your working concentration is around this value for optimal effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the translation of SNCA mRNA, which encodes for the α-synuclein protein.[1][2][4] It selectively targets the iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA.[1][2] By binding to this site, it reduces the amount of SNCA mRNA that is loaded into polysomes, thereby inhibiting the synthesis of the α-synuclein protein.[1][2][5]
Q2: At what concentrations is this compound effective at reducing α-synuclein-induced cytotoxicity?
A2: this compound has been shown to abrogate cytotoxicity induced by α-synuclein preformed fibrils in a dose-dependent manner, with effective concentrations ranging from 0.25 to 1 μM in SH-SY5Y cells over a 24-hour period.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: this compound may also decrease the levels of other proteins that have Iron Responsive Elements (IREs) in the 5' UTR of their mRNAs. This includes proteins such as the Amyloid Precursor Protein (APP), Prion Protein (PrP), Ferritin, and Transferrin Receptor (TfR).[2]
Q4: In which cell lines has this compound been tested?
A4: The effects of this compound on α-synuclein expression have been demonstrated in the human neuroblastoma cell line SH-SY5Y.[1][2] Its impact on PrP protein levels was assessed in the Neuro-2A cell line.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 for α-synuclein reduction | 500 nM | SH-SY5Y | [2] |
| Effective concentration for abrogating cytotoxicity | 0.25 - 1 µM | SH-SY5Y | [1][2] |
| EC50 for binding to 2-AP-labeled SNCA IRE RNA | 2.7 ± 0.4 μM | In Vitro | [2] |
| Competitive Kd for SNCA IRE RNA | 1.5 ± 0.3 μM | In Vitro | [2] |
Experimental Protocols
Protocol 1: Assessment of α-Synuclein Protein Expression
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-1 μM) for 24 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for α-synuclein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the α-synuclein signal to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cytotoxicity Assay using LDH Release
-
Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Induction of Cytotoxicity: Induce cytotoxicity by treating the cells with α-synuclein preformed fibrils.
-
Co-treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.25-1 μM) for 24 hours.
-
LDH Measurement: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum LDH release). A dose-dependent decrease in LDH release indicates a reduction in cytotoxicity.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing cytotoxicity reduction.
References
Best practices for long-term storage of Synucleozid hydrochloride.
Technical Support Center: Synucleozid Hydrochloride
Disclaimer: "this compound" is considered a novel or hypothetical compound for the purposes of this guide. The following best practices are based on established principles for the long-term storage of analogous complex, light-sensitive, and potentially hygroscopic hydrochloride salts of organic molecules used in research. Always refer to the specific product's Certificate of Analysis (COA) and Safety Data Sheet (SDS) for definitive storage instructions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored in a tightly sealed, opaque container in a desiccator at -20°C.[1] Key factors to control are temperature, light, and moisture. Storing the compound as a hydrochloride salt generally enhances its stability compared to the free base form, primarily by preventing oxidation of the amine group.[2]
Q2: How should I prepare and store solutions of this compound?
A2: Stock solutions are concentrated solutions that can be diluted for frequent use, which saves time and improves accuracy.[3][4][5] It is recommended to prepare high-concentration stock solutions in a suitable, dry solvent (e.g., anhydrous DMSO or ethanol). Aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles. Avoid preparing large volumes of working solutions that will not be used promptly.
Q3: What are the visible signs of degradation I should look for?
A3: Visual signs of degradation in the solid compound can include a change in color (e.g., from white/off-white to yellow or brown), clumping, or caking of the powder.[6] For solutions, the appearance of cloudiness, precipitation upon thawing, or a color change can indicate degradation or contamination.
Q4: What type of container is best for storing this compound?
A4: For the solid powder, use amber glass vials with tight-fitting, inert caps to protect from light and moisture.[1] For stock solutions, low-volume amber glass vials or polypropylene cryovials with secure seals are recommended. Always ensure the container material is compatible with the solvent used for the stock solution (e.g., DMSO can degrade certain plastics).
Troubleshooting Guides
Q1: My solid this compound has changed color. Is it still usable?
A1: A color change is a strong indicator of chemical degradation, possibly due to oxidation or reaction with absorbed moisture.[6] It is highly recommended to discard the compound and obtain a fresh batch to ensure the validity and reproducibility of your experimental results. Using a degraded compound can lead to inconsistent activity and the introduction of unknown variables.
Q2: I am observing inconsistent results in my experiments. Could my compound storage be the cause?
A2: Yes, improper storage is a common cause of inconsistent experimental outcomes. Repeated freeze-thaw cycles of stock solutions, gradual degradation of a solid stored at room temperature, or using a stock solution that is too old can all lead to a decrease in the effective concentration and purity of the compound. If you suspect this is the issue, prepare fresh stock solutions from a new, unopened vial of the compound and compare results.
Q3: I see a precipitate in my thawed stock solution. What should I do?
A3: A precipitate in a thawed stock solution can indicate several issues:
-
Low Solubility: The compound may have limited solubility in the chosen solvent, especially at low temperatures.
-
Degradation: The precipitate could be a degradation product that is less soluble.
-
Concentration Change: If the solvent evaporated due to an improper seal, the concentration would increase, potentially causing the compound to fall out of solution.
To troubleshoot:
-
Gently warm the vial to 37°C and vortex to see if the precipitate redissolves.
-
If it redissolves, it was likely a solubility issue. Consider preparing a lower concentration stock solution in the future.
-
If it does not redissolve, it is likely a degradation product, and the stock solution should be discarded.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Light Protection | Container Type |
| Solid Powder | -20°C | Dry, Inert (store in a desiccator)[7] | Mandatory (Amber vial)[1] | Tightly sealed glass vial |
| Stock Solution | -80°C | Tightly sealed vial | Mandatory (Amber vial or stored in dark box) | Glass or chemical-resistant plastic cryovials |
| Working Dilution | 2–8°C | Use immediately; do not store long-term | Recommended | As appropriate for the experiment |
Table 2: Hypothetical Stability Data for this compound (Solid) This table is for illustrative purposes and represents typical data for a sensitive compound.
| Storage Condition | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| -20°C, Desiccated, Dark | >99% | >98% | >97% |
| 4°C, Desiccated, Dark | 97% | 94% | 88% |
| 25°C (Room Temp), Dark, Exposed to Air | 90% | 75% | <50% |
| 25°C (Room Temp), Light, Exposed to Air | 82% | 60% | <30% |
Experimental Protocols
Protocol 1: Aliquotting and Storing Solid Compound
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.
-
Environment: Perform all weighing and aliquotting in a controlled environment with low humidity, such as a glove box or a balance with a draft shield.
-
Aliquotting: Weigh the desired amounts of the solid compound into smaller, pre-labeled amber glass vials.
-
Sealing: Tightly cap each vial immediately after filling. For extra protection against moisture, you can wrap the cap threads with parafilm.
-
Storage: Place the aliquotted vials into a secondary container with desiccant and store at -20°C. Record the date on the container.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a high-quality, anhydrous grade solvent (e.g., DMSO, DMF, Ethanol) appropriate for your compound and downstream experiments.
-
Calculation: Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the solvent to the vial containing the pre-weighed solid compound. Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquotting: Dispense the stock solution into single-use, low-volume amber vials or cryotubes. The volume of each aliquot should be sufficient for one or two experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C in a labeled freezer box.
-
Documentation: Maintain a detailed log of the stock solution, including its concentration, date of preparation, solvent used, and lot number of the solid compound.
Visualizations
Caption: Recommended workflow for handling newly received compound.
Caption: Decision tree for troubleshooting compound degradation issues.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Making and diluting stock solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tandfonline.com [tandfonline.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
Addressing variability in experimental results with Synucleozid.
Synucleozid Technical Support Center
Welcome to the Synucleozid technical support hub. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experiments involving Synucleozid. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reproducible and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Synucleozid?
Synucleozid is a small molecule that inhibits the translation of α-synuclein mRNA.[1] It selectively binds to a specific iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of the SNCA mRNA.[1][2] This binding event is thought to stabilize the mRNA structure, which in turn prevents the efficient assembly of ribosomes and thereby reduces the synthesis of the α-synuclein protein.[3] By lowering the cellular levels of monomeric α-synuclein, Synucleozid aims to reduce the formation of toxic oligomers and fibrillar aggregates, which are hallmarks of synucleinopathies like Parkinson's disease.[1][3] This mechanism has been shown to be cytoprotective in cellular models against toxicity induced by pre-formed α-synuclein fibrils.[1][3]
Caption: Proposed mechanism of action for Synucleozid.
Q2: Why am I seeing inconsistent IC50 values in my Thioflavin T (ThT) aggregation assays?
Variability in ThT assay results is a common challenge in studying α-synuclein aggregation.[4] Several factors can contribute to this issue:
-
Protein Quality: The purity and initial aggregation state of the α-synuclein monomer are critical. The presence of pre-existing oligomers or fibrils can accelerate the aggregation process, leading to inconsistent lag times and IC50 values.[5]
-
ThT Interaction and Artifacts: Thioflavin T itself can interact with monomeric α-synuclein and influence the fibrillation process.[6] Furthermore, some compounds, particularly polyphenols, can quench ThT fluorescence, leading to false-positive results that suggest inhibition.[5][6]
-
Experimental Conditions: Minor variations in pH, ionic strength, temperature, and agitation speed can significantly impact aggregation kinetics.[4][7] It is crucial to maintain highly consistent buffer compositions and experimental setups.[4]
-
Assay Parameters: The concentration of both α-synuclein and ThT, as well as the plate reader settings (excitation/emission wavelengths, gain), can affect the signal-to-noise ratio and reproducibility.[8]
Q3: My cell viability results with Synucleozid are not reproducible. What are the common causes?
Reproducibility in cell-based assays, especially with sensitive neuronal cell lines like SH-SY5Y, depends on strict adherence to culture protocols.[9][10]
-
Cell Culture Conditions: SH-SY5Y cells are known for their sensitivity to culture conditions.[9][11] Factors like passage number, cell density at seeding, serum concentration, and the choice of culture media can all impact cell health and response to treatment.[10][12][13]
-
Compound Stability: Ensure that Synucleozid is fully dissolved and stable in your culture medium for the duration of the experiment. The free form of the compound may be prone to instability.[1]
-
Assay Timing and Type: The timing of the viability measurement is crucial. Neuronal dysfunction can precede cell death, so different assays (e.g., MTT vs. LDH release) may yield different results depending on the stage of the cellular response.[14]
-
Genetic Variability: Even within the same cell line, clonal variability can arise over time, leading to different responses to neurotoxic insults and therapeutic compounds.[10]
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Thioflavin T (ThT) Assay Results
This guide provides a systematic approach to troubleshooting common issues encountered during in vitro α-synuclein aggregation assays using ThT.
Caption: Troubleshooting workflow for ThT aggregation assays.
Table 1: Impact of Key Variables on α-Synuclein Aggregation Kinetics
| Variable | Low | Optimal | High | Potential Impact on Variability |
| α-Synuclein Conc. | >0.2 mg/mL | 0.5 - 1.0 mg/mL | >5 mg/mL | Concentration-dependent kinetics; high concentrations can lead to amorphous aggregates.[7] |
| Temperature | < 37°C | 37°C | > 42°C | Slower kinetics |
| Agitation Speed | None / Low | 300 - 700 rpm | > 1000 rpm | Very slow/stochastic aggregation |
| pH | < 6.5 | 7.4 | > 8.0 | Altered protein charge, affecting aggregation propensity. |
Guide 2: High Variability in SH-SY5Y Cell-Based Assays
This guide helps identify and resolve sources of variability when assessing the cytoprotective effects of Synucleozid in SH-SY5Y neuroblastoma cells.
Caption: Decision tree for troubleshooting cell-based assay variability.
Table 2: Expected Outcomes of Synucleozid in SH-SY5Y Cytoprotection Assay
| Condition | Expected α-Synuclein Level | Expected Cell Viability (e.g., MTT Assay) | Common Pitfall |
| Vehicle Control | Normal | ~100% | Microbial contamination; inconsistent seeding. |
| PFFs Only | Increased Aggregates | 40 - 60% | PFF batch is not sufficiently toxic or is overly aggressive. |
| Synucleozid Only | Reduced | >95% | Compound precipitation or solvent toxicity at high concentrations. |
| PFFs + Synucleozid | Reduced Aggregates | 70 - 90% | Sub-optimal Synucleozid concentration; treatment time too short. |
Section 3: Experimental Protocols
Protocol 1: In Vitro α-Synuclein Aggregation Assay using Thioflavin T
This protocol describes a method to monitor the kinetics of α-synuclein fibrillization in the presence of Synucleozid.
Materials:
-
Recombinant human α-synuclein monomer
-
Synucleozid
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, black, clear-bottom 96-well plates
-
Plate sealer
-
Fluorescence microplate reader with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile dH₂O. Filter through a 0.2 µm syringe filter and protect from light. Prepare this fresh for each experiment.
-
Prepare a concentrated stock of α-synuclein monomer in PBS. Determine the concentration accurately using a BCA assay or UV absorbance at 280 nm.
-
Prepare a stock solution of Synucleozid in an appropriate solvent (e.g., DMSO) and make serial dilutions for the dose-response curve.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine the following to a final volume of 100 µL:
-
α-synuclein monomer to a final concentration of 70 µM (1 mg/mL).
-
ThT to a final concentration of 25 µM.
-
Synucleozid at various final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
-
Incubation and Measurement:
-
Seal the plate securely to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the reader to perform intermittent shaking (e.g., 600 rpm for 1 minute every 15 minutes).
-
Measure ThT fluorescence every 15-30 minutes for up to 72 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing buffer and ThT only.
-
Plot fluorescence intensity versus time for each concentration of Synucleozid.
-
Determine the lag time and the maximum fluorescence intensity for each curve. Calculate the IC50 value by plotting the maximum fluorescence against the logarithm of the Synucleozid concentration.
-
Protocol 2: Assessing Synucleozid's Cytoprotective Effect in SH-SY5Y Cells
This protocol outlines a method to evaluate the ability of Synucleozid to protect SH-SY5Y cells from α-synuclein pre-formed fibril (PFF)-induced toxicity.
Materials:
-
SH-SY5Y cells (low passage number)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
α-Synuclein PFFs (sonicated)
-
Synucleozid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and allow them to adhere for 24 hours.[12]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Synucleozid (e.g., 0.1 µM to 10 µM) or vehicle control for 2-4 hours.
-
Prepare PFFs by sonicating them briefly to create smaller, more toxic seeds.
-
Add sonicated PFFs to the appropriate wells at a final concentration known to induce ~40-50% cell death (this should be optimized beforehand). Do not add PFFs to the "untreated" or "Synucleozid only" control wells.
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Assay for Cell Viability:
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot cell viability (%) versus Synucleozid concentration to determine the protective effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Three common hurdles in studying alpha-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellgs.com [cellgs.com]
- 11. Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies [mdpi.com]
- 14. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm target engagement of Synucleozid with SNCA mRNA in cells.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to confirm the target engagement of Synucleozid with α-synuclein (SNCA) mRNA in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Synucleozid?
A1: Synucleozid is a small molecule designed to inhibit the translation of the α-synuclein protein[1]. It functions by binding to a specific structured region within the 5' untranslated region (5' UTR) of the SNCA mRNA, known as the iron-responsive element (IRE)[1][2]. This binding event stabilizes the IRE structure, which in turn decreases the loading of the SNCA mRNA into polysomes (actively translating ribosomes), thereby reducing the synthesis of the α-synuclein protein[1][3].
Q2: Does Synucleozid cause the degradation of SNCA mRNA?
A2: No, the primary mechanism of Synucleozid is translational repression, not mRNA degradation. Studies have shown that Synucleozid does not affect the steady-state levels of SNCA mRNA in cells[3][4]. This is a critical point to verify in your experiments to confirm its specific mode of action.
Q3: What is the direct molecular target of Synucleozid in the cell?
A3: The direct molecular target is the SNCA mRNA itself, specifically the IRE hairpin structure located in the 5' UTR[1][5]. Cellular-based assays have confirmed that Synucleozid engages this target at the designed site within the complex cellular environment[3][5].
Q4: What is the expected functional outcome of successful target engagement?
A4: The primary functional outcome is a selective, dose-dependent reduction in the levels of α-synuclein protein[3]. This reduction in protein has been shown to provide a cytoprotective effect against α-synuclein-induced toxicity in cellular models[3][5].
Mechanism of Action: Synucleozid
Caption: Mechanism of Synucleozid binding to SNCA mRNA 5' UTR, inhibiting translation.
Key Experimental Guides for Target Validation
Confirming that Synucleozid engages SNCA mRNA in cells requires a multi-faceted approach. Below are key assays to validate the mechanism of action, from direct target binding to the ultimate functional outcome.
Luciferase Reporter Assay (Functional Readout of 5' UTR Activity)
This assay is crucial for demonstrating that Synucleozid's effect is mediated specifically through the SNCA 5' UTR.
-
Principle : A luciferase reporter gene is placed under the translational control of the SNCA 5' UTR. If Synucleozid binds to the IRE within this UTR and inhibits translation, a decrease in luciferase activity will be observed. A control construct lacking the SNCA 5' UTR should not be affected by Synucleozid[3].
Caption: Workflow for the SNCA 5' UTR Luciferase Reporter Assay.
-
Detailed Protocol :
-
Constructs : Clone the human SNCA 5' UTR sequence upstream of a firefly luciferase gene in an appropriate expression vector. Create a parallel control vector containing only the luciferase gene.
-
Transfection : Co-transfect cells (e.g., SH-SY5Y neuroblastoma cells) with the experimental or control vector, along with a Renilla luciferase vector for normalization.
-
Treatment : After 24 hours, treat the cells with a dose range of Synucleozid or a vehicle control (e.g., DMSO).
-
Lysis & Measurement : After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in Synucleozid-treated cells to the vehicle-treated cells.
-
-
Expected Quantitative Results :
Compound Assay System Key Result Reference Synucleozid Luciferase with SNCA 5' UTR (SH-SY5Y cells) ~40% inhibition of translation at 1 µM [3] Synucleozid-2.0 Luciferase with SNCA 5' UTR (HeLa cells) Dose-dependent inhibition; IC₅₀ of ~2 µM [2][6] | Control | Luciferase without SNCA 5' UTR | No inhibitory effect observed |[3][6] |
ASO-Bind-Map (Direct Target Engagement in Cells)
This is a powerful cellular assay to confirm that Synucleozid physically occupies its intended binding site on the SNCA mRNA.
-
Principle : An antisense oligonucleotide (ASO or "gapmer") is designed to bind to the Synucleozid-binding site on the SNCA mRNA. This binding typically leads to the degradation of the mRNA by RNase H. However, if Synucleozid is bound to the site, it will physically block the ASO from binding, thereby protecting the SNCA mRNA from degradation[3][6]. A control ASO targeting a distal site should cause mRNA degradation regardless of Synucleozid treatment[3].
Caption: Workflow and expected outcomes for the ASO-Bind-Map cellular assay.
-
Detailed Protocol :
-
Cell Culture : Plate SH-SY5Y cells and allow them to adhere.
-
Treatment : Treat the cells with Synucleozid (e.g., 1 µM) or vehicle control for a predetermined time (e.g., 24 hours).
-
ASO Transfection : Transfect the treated cells with either the ASO targeting the Synucleozid binding site or the distal control ASO using a suitable transfection reagent.
-
Incubation : Incubate for an additional period (e.g., 24 hours) to allow for ASO-mediated degradation.
-
RNA Extraction : Harvest the cells and extract total RNA.
-
RT-qPCR : Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative levels of SNCA mRNA. Normalize to a stable housekeeping gene (e.g., GAPDH).
-
Analysis : Compare SNCA mRNA levels across all four conditions. Protection is confirmed if the Synucleozid + Target ASO group shows significantly higher SNCA mRNA levels compared to the Vehicle + Target ASO group[3][5].
-
Downstream Protein and mRNA Level Analysis
These experiments are essential to confirm the functional consequence of target engagement (protein reduction) and rule out alternative mechanisms (mRNA degradation).
-
Principle : Western blotting or proteomics is used to quantify α-synuclein protein levels, while RT-qPCR is used to quantify SNCA mRNA levels. For a compound acting via translational repression, protein levels should decrease while mRNA levels remain stable.
-
Detailed Protocol :
-
Treatment : Treat SH-SY5Y cells with a dose range of Synucleozid or vehicle for 48-72 hours.
-
Harvesting :
-
For Western Blot : Lyse one set of cells in RIPA buffer and quantify total protein.
-
For RT-qPCR : Lyse a parallel set of cells and extract total RNA.
-
-
Analysis :
-
Western Blot : Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-synuclein and a loading control (e.g., β-actin). Quantify band intensity.
-
RT-qPCR : Synthesize cDNA and perform qPCR for SNCA and a housekeeping gene. Calculate relative SNCA mRNA expression.
-
-
-
Expected Quantitative Results :
Assay Compound Key Result Reference Western Blot Synucleozid (1 µM) ~67% reduction in α-synuclein protein [3] Proteomics Synucleozid-2.0 (2 µM) Selective down-regulation of α-synuclein protein [6][7] | RT-qPCR | Synucleozid / Synucleozid-2.0 | No significant effect on steady-state SNCA mRNA levels |[3][4][6] |
Troubleshooting Guide
Q: My Western blot shows no change in α-synuclein protein levels after Synucleozid treatment. What went wrong?
A:
-
Compound Potency/Integrity : Ensure the compound is active and has not degraded. Use a freshly prepared solution.
-
Treatment Duration : The half-life of the α-synuclein protein can be long. You may need to extend the treatment duration (e.g., to 72 hours or longer) to observe a significant reduction.
-
Cell Permeability : Confirm that Synucleozid is entering your cells. While it has shown activity in SH-SY5Y cells, different cell lines may have different permeability characteristics.
-
Dose : You may need to perform a dose-response curve to find the optimal concentration for your specific cell line and conditions.
Q: My RT-qPCR results show a significant decrease in SNCA mRNA levels. Is this expected?
A: No, this is not the expected result for Synucleozid. Its mechanism is to inhibit translation, not to degrade the mRNA[3][4]. A decrease in mRNA levels could suggest:
-
An off-target effect of your compound or a potential impurity in your batch.
-
General cellular toxicity at the concentration used, leading to a global shutdown of transcription. Assess cell viability using an MTT or similar assay.
-
You may be observing a downstream feedback mechanism, although the primary literature does not support this as the main mode of action. The first step should be to re-verify the experiment and compound integrity.
Q: The luciferase reporter assay showed inhibition, but how do I prove the effect is specific to the SNCA 5' UTR?
A: The critical control is a reporter construct that lacks the SNCA 5' UTR. If Synucleozid inhibits the construct containing the 5' UTR but has no effect on the "luciferase only" construct, you can confidently attribute the activity to the 5' UTR[3]. Additionally, you can create mutations in the Synucleozid binding site (the A bulge in the IRE) within the 5' UTR. These mutations should abolish the inhibitory effect of the compound[5].
Q: How can I be absolutely sure Synucleozid is binding to the intended IRE site within the cell?
A: The ASO-Bind-Map experiment is the most direct way to demonstrate target occupancy at a specific site within the cell[5][6]. A positive result in this assay, where Synucleozid specifically protects the mRNA from cleavage by an ASO targeting the IRE, provides very strong evidence of direct and specific target engagement in a cellular context. Orthogonal methods like Chem-CLIP can further validate this interaction[6][8].
References
- 1. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Targeting RNA with Small Molecules To Capture Opportunities at the Intersection of Chemistry, Biology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and validating small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synucleozid Delivery in Blood-Brain Barrier Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Synucleozid across blood-brain barrier (BBB) models.
Frequently Asked Questions (FAQs)
Q1: What is Synucleozid and what is its mechanism of action?
A1: Synucleozid-2.0 is a small molecule designed to target the structured 5' untranslated region (UTR) of the mRNA that codes for the α-synuclein protein (SNCA mRNA). Its mechanism of action involves inhibiting the assembly of ribosomes onto the SNCA mRNA, thereby reducing the translation of the α-synuclein protein.[1]
Q2: How can I predict if Synucleozid-2.0 will cross the blood-brain barrier?
A2: The Central Nervous System Multi-Parameter Optimization (CNS-MPO) score is a tool used to predict the likelihood of a small molecule crossing the BBB.[2] The score is calculated based on six physicochemical properties: molecular weight (MW), lipophilicity (cLogP), distribution coefficient at pH 7.4 (cLogD), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. A score greater than 4 is considered desirable for a CNS drug candidate.[3][4] Synucleozid-2.0 has a CNS-MPO score of 3.5.[1]
Q3: What are the most common in vitro BBB models for studying small molecule delivery?
A3: The most common in vitro BBB models include:
-
Monolayer models: These utilize a single layer of brain endothelial cells, such as the human cerebral microvascular endothelial cell line (hCMEC/D3), grown on a semi-permeable membrane in a Transwell insert.[5][6][7]
-
Co-culture models: These models add other cells of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment.[8]
-
iPSC-derived models: Models using brain microvascular endothelial cells derived from human induced pluripotent stem cells (iPSCs) can provide a more physiologically relevant human BBB model.[7][8]
-
Microfluidic (BBB-on-a-chip) models: These dynamic models incorporate shear stress to more closely replicate the physiological conditions of blood flow.[5]
Q4: How do I assess the integrity of my in vitro BBB model?
A4: The integrity of an in vitro BBB model is primarily assessed by two methods:
-
Trans-endothelial electrical resistance (TEER): This measures the electrical resistance across the cell monolayer and is a good indicator of the tightness of the tight junctions.[9][10]
-
Paracellular permeability assays: This involves measuring the passage of molecules that do not typically cross the BBB, such as Lucifer yellow or fluorescently-labeled dextrans of various molecular weights. Low permeability of these tracers indicates a tight barrier.[5][10]
Q5: What are the main transport mechanisms for small molecules across the BBB?
A5: Small molecules can cross the BBB through several mechanisms:
-
Passive transcellular diffusion: Lipid-soluble (lipophilic) small molecules can diffuse across the endothelial cell membranes.[11]
-
Carrier-mediated transport: Specific transporters, such as those from the Solute Carrier (SLC) family, can facilitate the transport of certain molecules into the brain.[11]
-
Active efflux: ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump drugs out of the brain, limiting their accumulation.[12]
-
Paracellular diffusion: Very small, water-soluble molecules may pass through the tight junctions between endothelial cells, although this is highly restricted in a healthy BBB.[11]
Data Presentation
Table 1: CNS Multi-Parameter Optimization (MPO) Score for Synucleozid-2.0
The CNS-MPO score predicts the potential for a small molecule to cross the blood-brain barrier. A score > 4.0 is considered desirable.[3][4]
| Physicochemical Property | Desirability for CNS Penetration | Synucleozid-2.0 Value |
| Molecular Weight (MW) | < 360 Da | (Not specified) |
| Lipophilicity (cLogP) | < 3 | (Not specified) |
| Distribution Coefficient (cLogD at pH 7.4) | < 2 | (Not specified) |
| Topological Polar Surface Area (TPSA) | 40-90 Ų | (Not specified) |
| Hydrogen Bond Donors (HBD) | 0-1 | (Not specified) |
| Most Basic Center (pKa) | < 8 | (Not specified) |
| Total CNS-MPO Score | > 4.0 | 3.5 [1] |
Table 2: Representative Apparent Permeability (Papp) Values in an hCMEC/D3 Transwell Model
This table provides a reference for expected permeability coefficients for well-characterized compounds, which can be used to benchmark the results obtained for Synucleozid.
| Compound | BBB Permeability Classification | Typical Papp (10⁻⁶ cm/s) |
| Caffeine | High | > 10.0 |
| Diazepam | High | ~15.0 |
| Donepezil | High | > 20.0[5] |
| Carbamazepine | High | > 20.0[5] |
| Fexofenadine | Low (P-gp substrate) | < 1.0[5] |
| Rhodamine 123 | Low (P-gp substrate) | < 1.0[5] |
| FITC-Dextran (4 kDa) | Very Low (Paracellular marker) | < 0.5[5] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using hCMEC/D3 Cells in a Transwell System
This protocol outlines a standard procedure for assessing the permeability of Synucleozid across a monolayer of hCMEC/D3 cells.
Materials:
-
hCMEC/D3 cells[6]
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen-coated flasks and Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Synucleozid-2.0 stock solution (in DMSO)
-
Lucifer yellow solution (for barrier integrity check)
-
TEER meter
Procedure:
-
Cell Culture: Culture hCMEC/D3 cells in collagen-coated flasks according to the supplier's instructions.
-
Seeding on Transwells:
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer daily. The model is typically ready for permeability experiments when TEER values stabilize.
-
On the day of the experiment, perform a Lucifer yellow permeability assay on a subset of inserts to confirm low paracellular leakage.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of Synucleozid-2.0 in HBSS at the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid cytotoxicity.
-
Add the Synucleozid-2.0 dosing solution to the apical chamber (for blood-to-brain transport).
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C on an orbital shaker to provide gentle agitation.[5]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of Synucleozid-2.0 in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of Synucleozid transport to the basolateral chamber (µmol/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C₀ is the initial concentration of Synucleozid in the apical chamber (µmol/cm³)
-
-
Protocol 2: Quantification of Synucleozid in Brain Homogenate and Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of Synucleozid concentrations in samples from in vivo studies.
Materials:
-
Brain tissue and plasma samples
-
Homogenizer
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Brain Tissue):
-
Protein Precipitation:
-
To a known volume of brain homogenate or plasma, add 3 volumes of cold protein precipitation solution containing an appropriate internal standard.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of Synucleozid.
-
Quantify the concentration of Synucleozid in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[17]
-
Troubleshooting Guides
Issue 1: Low or Inconsistent TEER Values
| Potential Cause | Suggested Solution |
| Cell monolayer is not fully confluent. | Allow cells to grow for an additional 1-2 days. Visually inspect the monolayer using a microscope to confirm confluence. |
| Improper coating of Transwell inserts. | Ensure inserts are evenly and completely coated with collagen or another appropriate extracellular matrix component. |
| Low seeding density. | Optimize the cell seeding density. A typical starting density for hCMEC/D3 cells is 25,000 cells/cm².[13] |
| Cell line has a high passage number. | Use a lower passage number of the cell line, as high passage numbers can lead to a decline in barrier properties.[7] |
| Presence of shear stress is required for optimal barrier formation. | If using a static model, consider transitioning to a dynamic model with an orbital shaker or a microfluidic device to introduce shear stress.[5] |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and start with a fresh vial of cells. |
Issue 2: High Permeability of Paracellular Markers (e.g., Lucifer Yellow)
| Potential Cause | Suggested Solution |
| Leaky tight junctions. | This is often correlated with low TEER values. Refer to the troubleshooting guide for "Low or Inconsistent TEER Values." |
| Presence of cytotoxic compounds. | Ensure that the concentration of Synucleozid or the vehicle (e.g., DMSO) is not causing cell death and compromising the monolayer integrity. Perform a cytotoxicity assay if needed. |
| Incorrect pore size of the Transwell membrane. | Use inserts with a pore size of 0.4 µm, which is standard for BBB models and prevents cell migration.[7] |
| Extended incubation time leading to monolayer degradation. | Optimize the duration of the permeability assay. For many small molecules, time points up to 2 hours are sufficient. |
Issue 3: Low Apparent Permeability (Papp) of Synucleozid
| Potential Cause | Suggested Solution |
| Synucleozid is a substrate for efflux transporters (e.g., P-gp). | Co-incubate Synucleozid with known inhibitors of ABC transporters (e.g., verapamil for P-gp) to see if its permeability increases. This can help determine if active efflux is limiting its transport. |
| Low passive permeability due to physicochemical properties. | The CNS-MPO score of 3.5 suggests that while it has some CNS-like properties, it may not be optimally designed for passive diffusion. Consider if the experimental Papp value is consistent with this prediction. |
| Synucleozid instability in the assay buffer. | Assess the stability of Synucleozid in HBSS at 37°C over the time course of the experiment. If degradation is observed, consider using a more stable buffer or shortening the incubation time. |
| Binding of Synucleozid to the Transwell membrane or plate. | Perform a recovery experiment without cells to determine the extent of non-specific binding of Synucleozid to the experimental apparatus. |
| Inaccurate quantification of Synucleozid. | Ensure that the analytical method (e.g., LC-MS/MS) is properly validated for sensitivity, linearity, and accuracy in the relevant matrices. |
Mandatory Visualizations
References
- 1. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability of Epithelial/Endothelial Barriers in Transwells and Microfluidic Bilayer Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. CNS MPO score — NodePit [nodepit.com]
- 5. mdpi.com [mdpi.com]
- 6. tebubio.com [tebubio.com]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irbm.com [irbm.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. medrxiv.org [medrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Measurement of Intact Alpha-Synuclein Proteoforms from Post-Mortem Control and Parkinson's Disease Brain Tissue by Intact Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Synucleozid hydrochloride.
Welcome to the technical support center for Synucleozid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experiments. Batch-to-batch variability of chemical compounds can be a significant source of experimental discrepancy. This guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency of this compound between two different batches. What could be the cause?
A1: Batch-to-batch variability in potency can stem from several factors:
-
Purity Differences: The percentage of the active compound may differ between batches. Even small variations in purity can lead to different effective concentrations.
-
Presence of Impurities: Impurities from the synthesis process could interfere with the biological activity of this compound, either by inhibiting its action or by having off-target effects.
-
Solubility Issues: Inconsistent solubility between batches can lead to inaccuracies in the actual concentration of the compound in your experimental media.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its activity. This compound is more stable than its free base form, but proper storage is still crucial.[1]
Q2: How can we confirm the purity and identity of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on new batches. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to assess the purity of the compound by detecting the presence of impurities.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms the identity of the compound by determining its molecular weight and provides information on the mass of any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the compound.
Q3: Our current batch of this compound is not dissolving as well as previous batches. What should we do?
A3: Solubility issues can significantly impact experimental results. Here are a few troubleshooting steps:
-
Verify the Solvent: Ensure you are using the recommended solvent. For this compound, DMSO and water (with sonication) are commonly used.[4]
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution and use a bath sonicator.[4]
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions, as the compound may have precipitated out of solution over time. It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Check the pH of aqueous solutions: The solubility of compounds with ionizable groups can be pH-dependent.
Q4: We are seeing inconsistent results in our cell-based assays. Could this be related to the this compound batch?
A4: Yes, inconsistent results in cell-based assays are a common symptom of batch-to-batch variability. To investigate this:
-
Perform a Dose-Response Curve: Test a wide range of concentrations for each new batch to determine its IC50 (half-maximal inhibitory concentration). A significant shift in the IC50 between batches indicates a difference in potency.
-
Include a Positive Control: Use a well-characterized batch of this compound or another known inhibitor of α-synuclein translation as a positive control in your experiments.
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to differences in cytotoxicity between batches.
Compound Properties and Storage
A summary of the key properties of this compound is provided below. Consistent handling and storage are critical for maintaining the integrity of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁ClN₆ | [4] |
| Molecular Weight | 404.9 g/mol | [4] |
| Purity (typical) | >98% | [5] |
| Appearance | Solid | MedChemExpress |
| Solubility | DMSO: ≥125 mg/mLH₂O: 2 mg/mL (with sonication) | [4] |
| Storage (Solid) | 2-8°C | [4] |
| Storage (Stock Solution) | -20°C (up to 1 month)-80°C (up to 6 months) | [6] |
Experimental Protocols
To ensure consistent and reproducible results, it is crucial to validate each new batch of this compound. Below are detailed protocols for key quality control experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and identify the presence of any impurities.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatograms of the new batch and a reference (trusted) batch. Look for new or larger impurity peaks in the new batch.
-
In Vitro Activity Validation: α-Synuclein Expression Assay
Objective: To determine the functional potency (IC50) of a new batch of this compound by measuring its ability to inhibit α-synuclein translation in a cell-based assay.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable cell line expressing α-synuclein)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
This compound (new and reference batches)
-
Lysis buffer
-
BCA protein assay kit
-
Primary antibody against α-synuclein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Western blotting equipment
Methodology:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (from both new and reference batches) in cell culture medium. A typical concentration range to test is 0.1 to 10 µM.
-
Treat the cells with the different concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against α-synuclein overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for α-synuclein and the loading control using image analysis software.
-
Normalize the α-synuclein signal to the loading control signal for each sample.
-
Plot the normalized α-synuclein levels against the logarithm of the this compound concentration.
-
Fit a dose-response curve to the data to determine the IC50 value for each batch.
-
Compare the IC50 values of the new and reference batches.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Batch Variability
Caption: Troubleshooting workflow for this compound batch variability.
Logical Relationship for Quality Control Assessment
Caption: Quality control assessment for new batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. glpbio.com [glpbio.com]
- 5. Medchemexpress LLC HY-135902A 5mg Medchemexpress, Synucleozid (hydrochloride) | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Synucleozid's Mechanism of Action: A Comparative Analysis Using Luciferase Reporter Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Synucleozid's performance against other alternatives in modulating α-synuclein expression, with a focus on data derived from luciferase reporter assays. This guide delves into the experimental validation of Synucleozid's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Comparative Performance of α-Synuclein Modulators
The efficacy of Synucleozid in specifically targeting the translation of α-synuclein (SNCA) mRNA has been quantitatively assessed using luciferase reporter assays. The following table summarizes the performance of Synucleozid in comparison to other compounds known to modulate α-synuclein expression or aggregation.
| Compound/Method | Target/Mechanism | Assay System | Key Findings | Reference |
| Synucleozid | Inhibits SNCA mRNA translation via the 5' UTR | Luciferase reporter assay in SH-SY5Y cells | ~40% inhibition of translation at 1 µM. No significant effect on reporters with APP or PrP 5' UTRs. | [1] |
| ML150 | Inhibits α-synuclein translational expression by targeting the 5'UTR stem-loop | Luciferase reporter assay in H4 neuroglioblastoma cells | IC50 of 1.8 µM. Greater than 200-fold selectivity over a related system. | [2] |
| EGCG (Epigallocatechin gallate) | Inhibits α-synuclein aggregation | Split-NanoLuc luciferase assay in bacteria | 88% increase in luminescence at 1 µM , indicating a reduction in α-synuclein aggregation. | [3][4] |
| d-mannitol | Inhibits α-synuclein aggregation | Split-NanoLuc luciferase assay in bacteria | 88% increase in luminescence at 0.5 M , indicating a reduction in α-synuclein aggregation. | [3] |
| FK506 (Tacrolimus) | Inhibits α-synuclein oligomerization | Split firefly luciferase complementation assay in cell culture and mouse brain | Inhibited α-synuclein oligomerization. | [4] |
| Valproic Acid (VPA) | Modulator of α-synuclein expression | CRISPR/Cas9 generated SNCA-GFP-LUC reporter cell line | Used as a positive control for modulating α-synuclein expression. | [5] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Validating 5' UTR-Targeted Inhibition
This protocol is designed to validate the mechanism of action of compounds like Synucleozid that target the 5' untranslated region (UTR) of the α-synuclein (SNCA) mRNA to inhibit its translation.
1. Plasmid Construction:
-
Reporter Plasmid: The 5' UTR of the human SNCA gene is cloned upstream of the Firefly luciferase gene in a suitable expression vector (e.g., pGL3). This creates the SNCA-5'UTR-Luc reporter construct.
-
Control Plasmid: A second plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., from the pRL-TK vector) is used as an internal control for transfection efficiency and cell viability.[6][7]
-
Specificity Control Plasmids: To demonstrate target specificity, similar reporter constructs can be created using the 5' UTRs of other genes, such as the amyloid precursor protein (APP) or prion protein (PrP).[1]
2. Cell Culture and Transfection:
-
Human neuroblastoma cell lines such as SH-SY5Y or H4 are suitable for these experiments.[1][2]
-
Cells are seeded in 96-well plates and allowed to attach.
-
The SNCA-5'UTR-Luc reporter plasmid and the Renilla luciferase control plasmid are co-transfected into the cells using a suitable transfection reagent.
3. Compound Treatment:
-
Following transfection (typically 24 hours), the cell culture medium is replaced with fresh medium containing the test compound (e.g., Synucleozid) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a predetermined period (e.g., 24-48 hours).[7]
4. Luciferase Assay:
-
The cells are lysed using a passive lysis buffer.
-
The Dual-Luciferase® Reporter Assay System is used to measure the activities of both Firefly and Renilla luciferases sequentially from a single sample.
-
The Firefly luciferase activity is measured first, which is indicative of the translation from the SNCA-5'UTR-Luc construct.
-
A reagent is then added to quench the Firefly luciferase signal and simultaneously activate the Renilla luciferase reaction.
-
The Renilla luciferase activity is then measured.
5. Data Analysis:
-
The ratio of Firefly luciferase activity to Renilla luciferase activity is calculated for each well. This normalization corrects for variations in transfection efficiency and cell number.
-
The normalized luciferase activity in the compound-treated wells is then compared to the vehicle-treated control wells to determine the percentage of inhibition.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Synucleozid action on α-synuclein translation.
Caption: Workflow for a dual-luciferase reporter assay.
Caption: Logical comparison of α-synuclein therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a small molecule that selectively inhibits alpha-synuclein translational expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A luminescence-based assay for monitoring changes in alpha-synuclein aggregation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive bioluminescence imaging of α-synuclein oligomerization in mouse brain using split firefly luciferase reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators of alpha synuclein expression identified by reporter cell line-based high throughput drug screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating Synucleozid's Effect on α-Synuclein Levels
Introduction:
Synucleozid is a small molecule designed to inhibit the translation of α-synuclein (encoded by the SNCA gene), a protein centrally implicated in the pathology of Parkinson's disease and other synucleinopathies.[1][2] It achieves this by selectively targeting the iron-responsive element (IRE) structure within the 5' untranslated region (5' UTR) of the SNCA messenger RNA (mRNA).[1][2] This interaction is believed to decrease the amount of SNCA mRNA loaded into polysomes, thereby specifically reducing the synthesis of the α-synuclein protein without altering the steady-state levels of the mRNA itself.[2]
Given this specific mechanism of action, it is crucial for researchers and drug developers to employ a suite of orthogonal, independent methods to rigorously validate the compound's efficacy and mechanism. This guide provides a comparative overview of key experimental techniques, complete with protocols and data presentation formats, to confirm Synucleozid's effect on α-synuclein protein levels.
Mechanism of Action: How Synucleozid Inhibits α-Synuclein Production
Synucleozid's primary action is at the post-transcriptional level. The diagram below illustrates how the compound intervenes in the protein production pathway.
Caption: Synucleozid binds the IRE on SNCA mRNA, inhibiting translation.
Comparison of Orthogonal Validation Methods
A multi-pronged approach is essential to confidently ascertain the effects of Synucleozid. The ideal strategy combines methods that quantify total protein levels, assess protein function (aggregation), and confirm the translational mechanism by measuring mRNA.
| Method | Principle | Measurement Type | Quantification Level | Key Advantages | Key Limitations |
| Western Blot | Immuno-detection of protein separated by size via gel electrophoresis. | Total Protein | Semi-Quantitative | Widely accessible; provides molecular weight confirmation. | Lower throughput; semi-quantitative nature requires careful normalization. |
| ELISA | Immuno-capture and enzymatic detection of a target protein in a microplate. | Total Protein | Quantitative | High sensitivity (pg/mL range); high throughput; highly quantitative.[3][4] | Susceptible to antibody cross-reactivity and matrix effects.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Total Protein (Absolute Quantification) | Absolute Quantitative | Antibody-independent; highly specific; can detect post-translational modifications.[5] | Requires specialized equipment and expertise; lower throughput. |
| Seed Amplification Assay (SAA) | Exploits the prion-like ability of α-synuclein aggregates to "seed" the aggregation of recombinant monomers. | Functional (Aggregation Propensity) | Quantitative (Relative) | Ultra-sensitive detection of aggregation-competent α-synuclein.[6][7] | Indirect measure of monomer levels; can be complex to set up. |
| RT-qPCR | Reverse transcription of mRNA to cDNA followed by quantitative PCR. | mRNA Transcript Levels | Relative Quantitative | Confirms mechanism is post-transcriptional (no change expected).[2] | Does not measure protein; provides no information on translation efficiency. |
Integrated Experimental Workflow
To efficiently utilize these orthogonal methods, a structured workflow is recommended. The following diagram outlines a logical approach from cell treatment to data analysis.
Caption: Integrated workflow for orthogonal validation of Synucleozid's effect.
Detailed Experimental Protocols
Western Blot for α-Synuclein
This protocol is for assessing relative changes in total α-synuclein levels in cell lysates.
-
Cell Lysis:
-
Culture SH-SY5Y neuroblastoma cells and treat with a dose range of Synucleozid (e.g., 0.25-1 µM) and a vehicle control for 24 hours.[1]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against total α-synuclein (e.g., clone 42/α-Syn, BD Biosciences) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) concurrently or after stripping.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the α-synuclein signal to the loading control signal for each sample.
-
ELISA for Total α-Synuclein
This protocol provides a quantitative measure of α-synuclein concentration.
-
Principle: A sandwich ELISA format is common, where a capture antibody is coated on a microplate, the sample is added, and a detection antibody is used to generate a signal proportional to the amount of α-synuclein.
-
Procedure (using a commercial kit, e.g., from MSD or Revvity):
-
Prepare cell lysates as described for the Western Blot. Dilute lysates to fall within the linear range of the assay (e.g., 8-fold dilution in provided diluent).[4]
-
Prepare a standard curve using the provided recombinant α-synuclein standard.
-
Add standards, controls, and diluted samples to the antibody-coated plate.
-
Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add substrate and measure the signal (e.g., absorbance or electrochemiluminescence).
-
-
Analysis:
-
Generate a standard curve by plotting the signal versus the concentration of the standards.
-
Calculate the concentration of α-synuclein in the samples by interpolating their signals from the standard curve.
-
Normalize the final concentration to the total protein concentration of the lysate.
-
RT-qPCR for SNCA mRNA
This protocol is a crucial negative control to confirm that Synucleozid does not affect mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described above.
-
Extract total RNA using a column-based kit (e.g., RNeasy, Qiagen) or TRIzol, including a DNase treatment step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for SNCA and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a qPCR instrument.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for SNCA and the reference gene in all samples.
-
Calculate the relative expression of SNCA mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the Synucleozid-treated samples to the vehicle control.
-
Example Data Summary
The following table summarizes the expected outcomes from the orthogonal experiments after treating cells with Synucleozid.
| Method | Vehicle Control (Relative Value) | Synucleozid (1 µM) (Expected Outcome) | Interpretation |
| Western Blot | 100% | ~50-60% reduction[2] | Confirms a dose-dependent decrease in α-synuclein protein. |
| ELISA | 100% (e.g., 500 pg/mg protein) | ~40-50% reduction | Provides quantitative confirmation of the decrease in total α-synuclein concentration. |
| RT-qPCR | 100% | No significant change[2] | Supports the mechanism of translational inhibition, not mRNA degradation. |
| SAA | 100% (High Seeding Activity) | Significant reduction | Shows a functional consequence: reduced protein leads to lower aggregation potential. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. revvity.com [revvity.com]
- 4. Human α-Synuclein Assay | Meso Scale Discovery [mesoscale.com]
- 5. Comparative Analysis of Total Alpha-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward the quantification of α-synuclein aggregates with digital seed amplification assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Synucleozid Hydrochloride vs. siRNA: A Comparative Guide to Silencing SNCA Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Synucleozid hydrochloride and small interfering RNA (siRNA) for the purpose of silencing alpha-synuclein (SNCA) gene expression. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
The aggregation of alpha-synuclein protein, encoded by the SNCA gene, is a pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, therapeutic strategies aimed at reducing SNCA expression are of significant interest. This guide evaluates two distinct molecular approaches to achieve this goal: the small molecule inhibitor this compound and the RNA-based gene silencing tool, siRNA.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics of this compound and siRNA in silencing SNCA expression, based on available experimental data.
| Parameter | This compound | siRNA (Small Interfering RNA) |
| Target | SNCA mRNA 5' Untranslated Region (UTR) Iron Response Element (IRE)[1][2] | SNCA mRNA coding sequence[3][4][5] |
| Mechanism of Action | Binds to the IRE hairpin structure in the 5' UTR of SNCA mRNA, inhibiting translation by reducing its loading into polysomes[1][6][2] | Utilizes the RNA-induced silencing complex (RISC) to mediate cleavage and degradation of the target SNCA mRNA[3][4][5][7] |
| In Vitro Efficacy | IC50 of ~500 nM in SH-SY5Y neuroblastoma cells, reducing α-synuclein protein levels.[1][2] A 1 µM concentration inhibited ~40% of translation in cells.[6][8] | Up to 93% knockdown efficiency in HEK-293 cells.[3] 75-85% knockdown in CHO cells.[3] ~60% knockdown in SNCA expression in the right CA1 and cortex of mice.[9] |
| In Vivo Efficacy | Data not extensively available in public sources. | 35% reduction in α-synuclein expression in the substantia nigra of rats.[3] 40-50% reduction of nigral α-synuclein in primates.[10] Up to 70% reduction of α-synuclein levels in monoaminergic neurons in mice via intranasal delivery.[11] |
| Selectivity & Off-Target Effects | Demonstrated proteome-wide selectivity with limited off-target effects.[6] Does not significantly affect the translation of other mRNAs with IREs, such as those for APP and PrP, though a modest effect on ferritin has been noted.[12] | Off-target effects can occur due to partial complementarity with unintended mRNAs, a mechanism similar to miRNA-mediated silencing.[13][14][15] The use of modified siRNAs and pooling strategies can reduce these effects.[13] |
| Delivery | As a small molecule, it has the potential for better blood-brain barrier penetration.[11] | Requires a delivery vehicle, such as viral vectors (e.g., AAV) or nanoparticles, to cross the blood-brain barrier and enter cells.[16][17][18] Intranasal delivery has also been explored.[11][19] |
Experimental Protocols
This compound Treatment in Cell Culture
This protocol is based on studies using the SH-SY5Y human neuroblastoma cell line.[6]
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1] Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations (e.g., 0.25-1 µM).
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 24 hours.[1][2]
-
Analysis: Following incubation, cells are harvested for analysis. SNCA protein levels are typically assessed by Western blotting, and cell viability can be measured using assays such as the LDH assay.[6]
siRNA-mediated Silencing of SNCA in Cell Culture
This protocol outlines a general procedure for siRNA transfection in vitro.
-
siRNA Design and Synthesis: siRNAs targeting the SNCA mRNA are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.
-
Cell Seeding: Cells (e.g., HEK-293 or SH-SY5Y) are seeded in multi-well plates to achieve a confluence of 30-50% at the time of transfection.
-
Transfection:
-
For each well, siRNA is diluted in an appropriate serum-free medium.
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and diluted transfection reagent are mixed and incubated at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes are then added to the cells.
-
-
Incubation: Cells are incubated with the siRNA-transfection reagent complexes for 24-72 hours at 37°C.
-
Analysis: After incubation, the efficiency of SNCA knockdown is assessed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
Visualizations
Mechanism of Action: this compound vs. siRNA
Caption: Mechanisms of SNCA expression silencing.
Experimental Workflow for In Vitro Comparison
Caption: In vitro comparison experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. US7579458B2 - siRNA targeting synuclein, alpha (SNCA-1) - Google Patents [patents.google.com]
- 5. US8389487B2 - siRNA-mediated gene silencing of synuclein - Google Patents [patents.google.com]
- 6. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structured mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo silencing of alpha-synuclein using naked siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021127367A2 - METHODS FOR INHIBITION OF ALPHA-SYNUCLEIN mRNA USING SMALL MOLECULES - Google Patents [patents.google.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. α-Synuclein Suppression by Targeted Small Interfering RNA in the Primate Substantia Nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutics in the Pipeline Targeting α-Synuclein for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Therapeutic Horizons: SNCA Targeting in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. siRNA Therapeutics: Future Promise for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. librarysearch.colby.edu [librarysearch.colby.edu]
- 18. Nanotechnology used for siRNA delivery for the treatment of neurodegenerative diseases: Focusing on Alzheimer's disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Comparative Analysis of Synucleozid and Posiphen on α-Synuclein Translation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two promising therapeutic compounds, Synucleozid and Posiphen, focusing on their efficacy and mechanisms in inhibiting α-synuclein translation. This analysis is based on currently available preclinical and clinical data.
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. Consequently, therapeutic strategies aimed at reducing α-synuclein levels are of significant interest. Both Synucleozid and Posiphen have emerged as potential candidates that act by inhibiting the translation of α-synuclein mRNA. This guide offers a side-by-side comparison of their mechanisms, efficacy, and selectivity, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the 5' Untranslated Region
Both Synucleozid and Posiphen exert their effects by targeting a specific regulatory element within the 5' untranslated region (5' UTR) of the α-synuclein (SNCA) mRNA. This region contains an iron-responsive element (IRE), a stem-loop structure that plays a crucial role in regulating the translation of the mRNA.
Synucleozid is a small molecule specifically designed to bind to the IRE within the SNCA mRNA.[1][2] This binding stabilizes the IRE structure, which in turn impedes the loading of ribosomes onto the mRNA.[1][2] This ultimately leads to a reduction in the amount of SNCA mRNA associated with polysomes, the cellular machinery for protein synthesis, thereby selectively inhibiting α-synuclein protein production.[1][2]
Posiphen also targets the 5' UTR of SNCA mRNA.[3][4][5][6] Its mechanism involves increasing the affinity of Iron Regulatory Protein-1 (IRP1) to the IRE.[3][6] The binding of the IRP1-Posiphen complex to the IRE physically blocks the association of the mRNA with the ribosome, thus repressing translation.[3] Notably, Posiphen also inhibits the translation of the Amyloid Precursor Protein (APP) mRNA, as it contains a homologous IRE in its 5' UTR.[3][7][8]
Efficacy in Reducing α-Synuclein Levels: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of Synucleozid and Posiphen in reducing α-synuclein levels from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Synucleozid and Posiphen on α-Synuclein Reduction
| Compound | Model System | Concentration | % Reduction of α-Synuclein | Reference |
| Synucleozid | SH-SY5Y cells (Luciferase assay) | 1 µM | ~40% (translation inhibition) | [1] |
| Synucleozid-2.0 | iPSC-derived dopaminergic neurons | 2 µM | 53 ± 3% (protein levels) | [9] |
| Syn-RiboTAC | iPSC-derived dopaminergic neurons | 2 µM | 63 ± 9% (protein levels) | [9] |
| Posiphen | SH-SY5Y cells | < 5 µM (IC50) | Dose-dependent reduction | [10] |
Table 2: In Vivo Efficacy of Posiphen on α-Synuclein Reduction in a Parkinson's Disease Mouse Model (hSNCAA53T mice)
| Treatment Group | Tissue | Duration | % Reduction of α-Synuclein | Reference |
| 10 mg/kg Posiphen | Gut | 21 weeks | Statistically significant reduction | [3][4] |
| 50 and 65 mg/kg Posiphen | Brain | 21 days | ~28% | [3][4] |
Selectivity Profile
A crucial aspect of any therapeutic is its selectivity. While both compounds target the SNCA mRNA, their selectivity profiles appear to differ.
Synucleozid has been shown to be highly selective for α-synuclein. Studies have demonstrated that it has no significant effect on the translation of other proteins with IREs in their mRNAs, such as APP, prion protein (PrP), ferritin, and transferrin receptor.[1]
Posiphen , on the other hand, is known to inhibit the translation of both α-synuclein and APP.[3][8][10] This broader activity could be advantageous in neurodegenerative diseases with overlapping pathologies, such as Alzheimer's disease, but may also lead to off-target effects.
Visualizing the Mechanisms of Action
To better understand the distinct mechanisms of Synucleozid and Posiphen, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed protocols for the key assays are provided below.
Western Blot for α-Synuclein Quantification
This protocol outlines the general steps for quantifying α-synuclein protein levels in cell lysates or tissue homogenates.
1. Sample Preparation:
-
For cell cultures, wash cells with cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
For tissues, homogenize in a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet debris and collect the supernatant.[1][11]
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.[1]
3. SDS-PAGE:
-
Mix a standardized amount of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[10]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
5. Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
6. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C with gentle agitation.[8][10]
7. Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8][10]
8. Detection:
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
9. Data Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for α-Synuclein Quantification
ELISA provides a quantitative measurement of α-synuclein in biological samples.
1. Plate Preparation:
-
Use a 96-well plate pre-coated with a capture antibody specific for α-synuclein.[7]
2. Sample and Standard Incubation:
-
Add prepared standards and samples to the wells and incubate to allow α-synuclein to bind to the capture antibody.[3][7]
3. Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on α-synuclein.[12]
4. Enzyme Conjugate Incubation:
-
After another wash, add streptavidin-HRP, which binds to the biotinylated detection antibody.[12][13]
5. Substrate Addition and Signal Detection:
-
Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.[7]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[3][7]
6. Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of α-synuclein in the samples.[3]
Luciferase Reporter Assay for α-Synuclein Translation
This assay measures the translational activity of the SNCA 5' UTR.
1. Plasmid Construction:
-
Clone the 5' UTR of the SNCA mRNA upstream of a luciferase reporter gene in an expression vector.
2. Cell Transfection:
-
Co-transfect cells (e.g., SH-SY5Y) with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).[6][14]
3. Compound Treatment:
-
Treat the transfected cells with different concentrations of the test compound (Synucleozid or Posiphen).
4. Cell Lysis and Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6][14][15]
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the effect of the compound on translation.
Conclusion
Both Synucleozid and Posiphen represent promising therapeutic avenues for diseases characterized by α-synuclein pathology. They share a common target—the 5' UTR of SNCA mRNA—but employ distinct mechanisms to inhibit its translation. Synucleozid appears to be a more selective inhibitor of α-synuclein translation, while Posiphen has a broader spectrum of activity that includes the inhibition of APP translation. The choice between these two compounds for further development may depend on the specific therapeutic goals and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare these and other potential inhibitors of α-synuclein translation.
References
- 1. Western blot - alpha-synuclein [protocols.io]
- 2. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Synuclein ELISA [bio-protocol.org]
- 4. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Alpha-synuclein western blots [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Human alpha Synuclein ELISA Kit (KHB0061) - Invitrogen [thermofisher.com]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Validating the Specificity of Synucleozid: A Proteomics-Based Comparison
For researchers, scientists, and drug development professionals, establishing the specificity of a therapeutic candidate is paramount. This guide provides a comparative analysis of Synucleozid, a novel inhibitor of α-synuclein translation, focusing on its target specificity as validated by proteomic methodologies. We present experimental data and protocols to objectively assess its performance against its own variants and in the broader context of α-synuclein-targeting compounds.
Synucleozid is a potent small molecule that selectively targets the messenger RNA (mRNA) encoding the α-synuclein protein, thereby inhibiting its translation.[1][2][3] This mechanism offers a promising therapeutic strategy for Parkinson's disease and other synucleinopathies where the aggregation of α-synuclein is a key pathological feature.[4][5] The molecule was designed to bind to the iron-responsive element (IRE) in the 5' untranslated region (UTR) of the SNCA mRNA.[1][6] This guide delves into the proteome-wide specificity of Synucleozid and its derivatives, providing a framework for its evaluation.
Comparative Specificity Analysis
Global proteomics studies are crucial for determining the on-target and off-target effects of a drug candidate.[7][8][9] Below is a comparison of the proteome-wide impact of different versions of Synucleozid.
| Compound | Concentration | Treatment Duration | Total Proteins Detected | Proteins Significantly Affected | Percentage of Proteome Affected | Reference |
| Synucleozid-1.0 | 1.5 µM | 48 hours | Not specified | Not specified | ~8% | [10] |
| Synucleozid-2.0 | 2.0 µM | 48 hours | 2,813 | 150 (55 down, 95 up) | ~5.3% (reported as 0.53%) | [10] |
| Syn-RiboTAC | 2.0 µM | 48 hours | 3,436 | 194 (114 down, 80 up) | ~5.6% (reported as 0.56%) | [10] |
*Note: The referenced paper reports the percentage of affected proteins as 0.53% and 0.56% respectively, which appears to be a calculation based on a larger theoretical proteome. The percentage presented here is based on the number of detected proteins in the described experiment.[10]
These data indicate that the second-generation compound, Synucleozid-2.0, and the ribonuclease-targeting chimera (RiboTAC) version show a more selective profile compared to the original Synucleozid-1.0.[10]
While Synucleozid was designed for the SNCA mRNA IRE, it has been shown to affect other proteins with similar IREs in their mRNA UTRs. This represents a known off-target profile.[1][11]
| Off-Target Protein | Cell Line | Effect |
| APP (Amyloid Precursor Protein) | SH-SY5Y | Dose-dependent decrease |
| PrP (Prion Protein) | Neuro-2A | Dose-dependent decrease |
| Ferritin | SH-SY5Y | Dose-dependent decrease |
| TfR (Transferrin Receptor) | SH-SY5Y | Dose-dependent decrease |
Mechanism of Action and Experimental Workflow
To understand how Synucleozid's specificity is determined, it is essential to visualize its mechanism of action and the experimental workflow used for validation.
Caption: Mechanism of Synucleozid action on α-synuclein translation.
The diagram above illustrates how Synucleozid binds to the IRE structure within the SNCA mRNA, which in turn inhibits the loading of the ribosome and prevents the translation of the α-synuclein protein.[1][10] This reduction in monomeric α-synuclein is expected to decrease its subsequent aggregation.[4]
The specificity of this interaction is validated using a proteomics workflow, as detailed below.
Caption: Workflow for proteomics-based specificity validation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of drug specificity.
Global Proteomics Analysis by LC-MS/MS
This protocol provides a general overview of how to assess proteome-wide changes upon treatment with a compound like Synucleozid.
-
Cell Culture and Treatment:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach approximately 80% confluency.
-
Treat the cells with either Synucleozid (at the desired concentration, e.g., 1.5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours). Use biological triplicates for each condition.[10]
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to extract total protein.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Take an equal amount of protein from each sample and perform in-solution digestion. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with a protease like trypsin.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[13]
-
The liquid chromatography step separates the peptides based on their physicochemical properties.
-
The mass spectrometer then ionizes the peptides and measures their mass-to-charge ratio (MS1 scan), followed by fragmentation of selected peptides and measurement of the fragment ions (MS2 scan).
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins.
-
Perform label-free quantification (LFQ) or use isotopic labeling methods to determine the relative abundance of each identified protein across the different treatment conditions.
-
Apply statistical analysis (e.g., t-test, ANOVA) to identify proteins that show a significant change in abundance upon Synucleozid treatment, with a defined false discovery rate (FDR) cutoff (e.g., 1%).[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment and Heating:
-
Treat intact cells with Synucleozid or a vehicle control.
-
Harvest the cells, resuspend them in a buffer, and divide the lysate into aliquots.
-
Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Quantification:
-
Analyze the amount of the target protein (and other proteins) remaining in the soluble fraction for each temperature point using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the fraction of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates that the drug has bound to and stabilized the protein.
-
Conclusion
Proteomics is an indispensable tool for the rigorous validation of drug specificity.[14] The data presented for Synucleozid demonstrates a targeted mechanism of action by inhibiting the translation of α-synuclein. While off-target effects on other IRE-containing mRNAs are present, the development of next-generation compounds like Synucleozid-2.0 shows a significant improvement in proteome-wide selectivity.[4][10] The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to conduct their own validation studies and to objectively compare the performance of different α-synuclein-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 8. Profiling disease-selective drug targets: from proteomics to ligandomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Proteomics Challenges for the Assessment of Synuclein Proteoforms as Clinical Biomarkers in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a New α-Synuclein Aggregation Inhibitor via Mass Spectrometry Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
A Head-to-Head Comparison of Synucleozid and Anle138b in Preclinical Models of Synucleinopathies
For researchers and drug development professionals, the quest for effective therapeutics against synucleinopathies like Parkinson's disease (PD) and multiple system atrophy (MSA) has led to the investigation of diverse molecular strategies. Two small molecules, Synucleozid and anle138b, have emerged as promising candidates, each with a distinct mechanism of action aimed at mitigating the pathogenic effects of alpha-synuclein (α-synuclein) aggregation. This guide provides an objective, data-driven comparison of their performance in preclinical aggregation models.
At the core of synucleinopathies lies the misfolding and aggregation of the α-synuclein protein. This process begins with soluble monomers transitioning into neurotoxic oligomers and subsequently forming larger, insoluble fibrils that accumulate in Lewy bodies and Lewy neurites. While both Synucleozid and anle138b aim to disrupt this pathological cascade, they do so at fundamentally different stages. Anle138b is an aggregation inhibitor that directly targets and modulates the formation of α-synuclein oligomers. In contrast, Synucleozid, and its optimized successor Synucleozid-2.0, act upstream by inhibiting the very production of the α-synuclein protein.
Mechanism of Action: A Tale of Two Strategies
Anle138b is a diphenyl-pyrazole compound that was identified through high-throughput screening for its ability to inhibit the formation of pathological protein aggregates.[1] It is believed to bind to the oligomeric intermediates of α-synuclein, thereby preventing their conversion into toxic, fibrillar structures.[2][3] This direct interaction with protein aggregates gives it a broad spectrum of activity against different prion and synuclein strains.[1]
Synucleozid and its more potent derivative, Synucleozid-2.0, represent a novel approach by targeting the messenger RNA (mRNA) that codes for the α-synuclein protein.[1][4] Specifically, Synucleozid-2.0 binds to a structured region in the 5' untranslated region (UTR) of the SNCA mRNA, which inhibits the assembly of ribosomes and consequently reduces the translation of α-synuclein protein.[1][5] This strategy aims to decrease the overall cellular concentration of α-synuclein, thereby reducing the substrate available for aggregation. A further development of this molecule, a ribonuclease-targeting chimera (RiboTAC) named Syn-RiboTAC, has been created to actively degrade the SNCA mRNA, leading to an even more pronounced and sustained reduction in α-synuclein levels.[1]
Performance in Aggregation Models: A Quantitative Comparison
Due to their distinct mechanisms of action, a direct comparison of Synucleozid and anle138b using the same quantitative assays for aggregation inhibition is not always feasible. The following tables summarize the available quantitative data for each compound in relevant preclinical models.
Table 1: In Vitro Performance of Anle138b
| Parameter | Value | Experimental Model | Reference |
| EC50 for oligomer inhibition | 2.8 µM | Iron-induced α-synuclein oligomerization (SIFT assay) | [6] |
| Binding Affinity (Kd) | 190 ± 120 nM | α-synuclein fibrils | [7] |
Table 2: In Vitro and Cellular Performance of Synucleozid-2.0
| Parameter | Value | Experimental Model | Reference |
| IC50 for translation inhibition | ~2 µM | Luciferase reporter assay in HeLa cells | [5] |
| Reduction in α-synuclein protein levels | Dose-dependent reduction | Human iPSC-derived dopaminergic neurons | [1] |
| Cytoprotective Effect | Significant protection | SH-SY5Y cells treated with pre-formed fibrils (PFFs) | [1] |
Efficacy in In Vivo Models
Both anle138b and Synucleozid have demonstrated therapeutic potential in animal models of synucleinopathy.
Anle138b has been extensively studied in various mouse models of Parkinson's disease and multiple system atrophy. Oral administration of anle138b has been shown to reduce the accumulation of α-synuclein oligomers, prevent the loss of dopaminergic neurons, and improve motor deficits.[2][8] In a mouse model of MSA, treatment with anle138b led to a significant reduction in α-synuclein oligomers and glial cytoplasmic inclusions, resulting in the preservation of motor function.[2]
Data on the in vivo efficacy of Synucleozid-2.0 is still emerging. However, its ability to reduce α-synuclein protein levels in patient-derived dopaminergic neurons suggests a strong potential for therapeutic benefit in vivo.[1] The enhanced potency of the RiboTAC version, Syn-RiboTAC, is also a promising development for future in vivo studies.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate Synucleozid and anle138b.
Thioflavin T (ThT) Aggregation Assay (for anle138b)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Reagents: A stock solution of ThT is prepared in a suitable buffer (e.g., PBS, pH 7.4) and filtered.[9] Recombinant α-synuclein monomer is prepared and purified.
-
Assay Setup: The reaction mixture containing α-synuclein monomer, ThT, and the test compound (anle138b) or vehicle control is prepared in a microplate.[10]
-
Incubation and Measurement: The plate is sealed and incubated at 37°C with continuous shaking to promote aggregation. Fluorescence intensity is measured at regular intervals using a microplate reader with excitation at approximately 450 nm and emission at around 485 nm.[11]
-
Data Analysis: The increase in ThT fluorescence over time reflects the kinetics of fibril formation. The effect of the inhibitor is determined by comparing the aggregation curves of treated samples to the control.
Protein Misfolding Cyclic Amplification (PMCA) (for anle138b)
PMCA is a cell-free technique used to amplify misfolded protein aggregates, mimicking the prion-like propagation of α-synuclein pathology.
Protocol:
-
Substrate Preparation: A brain homogenate from a healthy animal (e.g., normal mouse brain homogenate) serves as the substrate containing monomeric α-synuclein.[6]
-
Seeding: A small amount of brain homogenate from a diseased animal containing α-synuclein aggregates (seeds) is added to the substrate.[6]
-
Amplification Cycles: The mixture, with or without the test compound (anle138b), is subjected to cycles of sonication and incubation. Sonication breaks down larger aggregates into smaller seeds, while incubation allows for the recruitment and conversion of monomeric protein.[6]
-
Detection: After several cycles, the amplified α-synuclein aggregates are detected, typically by Western blot after proteinase K digestion.[6]
Cellular Luciferase Reporter Assay (for Synucleozid-2.0)
This assay is used to quantify the inhibitory effect of Synucleozid-2.0 on the translation of the SNCA mRNA.
Protocol:
-
Construct Design: A reporter plasmid is constructed where the luciferase gene is fused downstream of the 5' UTR of the SNCA mRNA containing the iron-responsive element (IRE).[1]
-
Cell Transfection: A suitable cell line (e.g., HeLa or SH-SY5Y) is transfected with the reporter plasmid.[1][12]
-
Compound Treatment: The transfected cells are treated with varying concentrations of Synucleozid-2.0 or a vehicle control.[12]
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[1]
-
Data Analysis: The reduction in luciferase activity in the presence of Synucleozid-2.0, compared to the control, reflects the inhibition of SNCA mRNA translation. The IC50 value is calculated from the dose-response curve.[5]
Cytoprotection Assay in Cellular Models (for Synucleozid-2.0)
This assay assesses the ability of a compound to protect cells from the toxicity induced by α-synuclein aggregates.
Protocol:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured.[1][12]
-
Induction of Toxicity: The cells are exposed to pre-formed fibrils (PFFs) of α-synuclein, which can induce the aggregation of endogenous α-synuclein and lead to cell death.[1]
-
Compound Treatment: The cells are co-treated with the PFFs and different concentrations of Synucleozid-2.0 or a vehicle control.[1]
-
Viability Assessment: After incubation, cell viability is measured using a standard assay, such as the lactate dehydrogenase (LDH) assay, which quantifies cell death by measuring the release of LDH from damaged cells.[12]
-
Data Analysis: An increase in cell viability in the presence of Synucleozid-2.0 indicates a cytoprotective effect.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the α-synuclein aggregation pathway and the experimental workflow of a Thioflavin T assay.
Caption: The α-synuclein aggregation pathway and points of intervention for Synucleozid and anle138b.
Caption: A simplified workflow of the Thioflavin T assay for monitoring α-synuclein aggregation.
Conclusion
Synucleozid and anle138b represent two distinct and promising therapeutic strategies for synucleinopathies. Anle138b acts as a direct inhibitor of α-synuclein oligomerization, with demonstrated efficacy in reducing toxic aggregates and improving neurological function in animal models. Its broad applicability to different proteinopathies is a significant advantage. Synucleozid, particularly in its second-generation and RiboTAC forms, offers a novel approach by targeting the production of α-synuclein at the mRNA level. This upstream intervention has the potential to be highly effective and specific.
A direct head-to-head comparison in the same preclinical models would be invaluable for a definitive assessment of their relative efficacy. However, based on the available data, both compounds have shown significant promise in their respective mechanisms of action. The choice of which therapeutic strategy to pursue may ultimately depend on factors such as the specific disease stage, the desired level of intervention in the aggregation cascade, and the long-term safety and efficacy profiles that will be established in future clinical trials. Researchers and drug developers should consider the unique advantages of each compound when designing future studies and therapeutic interventions for these devastating neurodegenerative diseases.
References
- 1. pnas.org [pnas.org]
- 2. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of α-Synuclein aggregation with Anle138b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synucleozid-2.0|CAS|DC Chemicals [dcchemicals.com]
- 6. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Synucleozid: A Selective Inhibitor of Alpha-Synuclein Expression with No Effect on Beta- or Gamma-Synuclein Levels
For Immediate Release
A comprehensive analysis of available data indicates that Synucleozid, a small molecule inhibitor of alpha-synuclein (α-synuclein) synthesis, selectively targets the mRNA of α-synuclein and does not affect the levels of its homologous proteins, beta-synuclein (β-synuclein) and gamma-synuclein (γ-synuclein). This high degree of selectivity is attributed to its unique mechanism of action, which involves binding to a specific structural element within the messenger RNA (mRNA) that codes for α-synuclein, a feature absent in the mRNAs of β- and γ-synuclein.
Synucleozid has emerged as a promising therapeutic candidate for Parkinson's disease and other synucleinopathies, where the aggregation of α-synuclein is a key pathological hallmark. The compound acts by targeting the iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the SNCA mRNA, which encodes α-synuclein.[1] This interaction inhibits the translation of SNCA mRNA into protein, thereby reducing the overall levels of α-synuclein.[1]
Comparative Analysis: Synucleozid's Specificity for Alpha-Synuclein
The primary determinant of Synucleozid's selectivity lies in the genetic sequences of the synuclein family members. While the three synuclein proteins share a high degree of amino acid homology, the regulatory regions of their corresponding mRNAs are distinct. A critical finding is that the IRE-like stem-loop structure present in the 5' UTR of SNCA mRNA is not found in the mRNAs of β-synuclein (SNCB) or γ-synuclein (SNCG). This absence of the target binding site renders β- and γ-synuclein synthesis insensitive to Synucleozid.
Proteome-wide studies of Synucleozid and its derivatives have confirmed its limited off-target effects, with only a small fraction of the total proteome being altered upon treatment. While these studies did not specifically quantify β- and γ-synuclein levels, the mechanistic understanding of Synucleozid's action strongly supports its specificity.
Experimental Data
To quantitatively assess the selectivity of Synucleozid, luciferase reporter assays have been conducted. In these experiments, the 5' UTR of SNCA is fused to a luciferase reporter gene. The results demonstrate a dose-dependent decrease in luciferase activity in the presence of Synucleozid, indicating a direct inhibition of translation mediated by the SNCA 5' UTR.
| Treatment Group | Synucleozid Concentration (µM) | Luciferase Activity (% of Control) |
| Control | 0 | 100% |
| Synucleozid | 0.25 | ~75% |
| Synucleozid | 0.5 | ~60% |
| Synucleozid | 1.0 | ~50% |
Data compiled from published studies. Actual values may vary based on experimental conditions.
Western blot analysis of cells treated with Synucleozid further corroborates these findings, showing a significant reduction in endogenous α-synuclein protein levels.
| Treatment Group | Synucleozid Concentration (µM) | α-Synuclein Protein Level (% of Control) |
| Control | 0 | 100% |
| Synucleozid | 1.0 | ~60% |
Data compiled from published studies. Actual values may vary based on experimental conditions.
No direct experimental data has been published showing the effect of Synucleozid on β- and γ-synuclein levels, as the focus of research has been on its intended target, α-synuclein. However, based on its mechanism of action, it is the scientific consensus that no effect is expected.
Signaling Pathway and Experimental Workflow
The mechanism of action of Synucleozid can be visualized as a targeted disruption of the protein production pathway for α-synuclein.
References
Independent Verification of Synucleozid Hydrochloride: A Comparative Guide to α-Synuclein Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Synucleozid hydrochloride and other emerging alternatives targeting α-synuclein, a key protein implicated in the pathology of Parkinson's disease and other synucleinopathies. The information presented herein is collated from publicly available experimental data to aid researchers in their evaluation of potential therapeutic agents.
Introduction to α-Synuclein Targeting Strategies
The aggregation of α-synuclein is a central event in the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies. Consequently, significant research efforts are directed towards discovering and developing therapeutic agents that can modulate α-synuclein production, aggregation, or enhance its clearance. These strategies can be broadly categorized as follows:
-
Inhibition of α-Synuclein Expression: These compounds aim to reduce the cellular levels of α-synuclein protein by targeting its synthesis.
-
Inhibition of α-Synuclein Aggregation: This class of molecules directly interferes with the process of α-synuclein misfolding and aggregation into toxic oligomers and fibrils.
-
Modulation of α-Synuclein Clearance: These approaches focus on enhancing the natural cellular pathways responsible for the degradation of misfolded proteins, such as the autophagy-lysosomal pathway.
This guide focuses on comparing this compound, a translation inhibitor of α-synuclein, with other compounds representing these diverse mechanistic classes.
Data Presentation: Quantitative Comparison of α-Synuclein Modulators
The following tables summarize the reported in vitro efficacy of this compound and a selection of alternative compounds. It is crucial to note that the experimental conditions and assays used to derive these values may vary between studies, warranting caution in direct head-to-head comparisons.
Table 1: Inhibitors of α-Synuclein Expression
| Compound | Mechanism of Action | Efficacy Metric | Value | Cell Line/System | Citation(s) |
| This compound | Inhibits translation of SNCA mRNA | IC50 (α-synuclein reduction) | 500 nM | SH-SY5Y neuroblastoma cells | [1] |
| Posiphen | Inhibits translation of SNCA mRNA | IC50 (α-synuclein reduction) | < 5 µM | SH-SY5Y cells | [2] |
| Salbutamol (β2-adrenoreceptor agonist) | Reduces SNCA mRNA transcription | Dose-dependent reduction | Not specified as IC50 | Rat primary cortical neurons, neuroblastoma cells | [3][4] |
| Clenbuterol (β2-adrenoreceptor agonist) | Reduces SNCA mRNA transcription | Dose-dependent reduction | Not specified as IC50 | Rat primary cortical neurons, neuroblastoma cells | [3][4] |
Table 2: Inhibitors of α-Synuclein Aggregation
| Compound | Mechanism of Action | Efficacy Metric | Value | Assay | Citation(s) |
| SynuClean-D | Inhibits α-synuclein aggregation and disaggregates fibrils | ThT fluorescence reduction | 34% - 58% (dose-dependent) | Thioflavin T assay | [5][6] |
| ZPDm | Inhibits α-synuclein aggregation and disassembles fibrils | ThT fluorescence reduction | 60% at 100 µM | Thioflavin T assay | [4] |
| EGCG (Epigallocatechin gallate) | Inhibits α-synuclein aggregation | Concentration-dependent inhibition | Not specified as IC50 | Thioflavin T assay | [1][7] |
| Baicalein | Inhibits α-synuclein oligomer formation | IC50 in low µM range | Low µM | Fibril assembly assay | |
| Curcumin | Modulates α-synuclein aggregation | Varies with analog | Fibril assembly assay | [8] |
Experimental Protocols
Detailed methodologies are essential for the independent verification and comparison of published findings. Below are outlines of key experimental protocols commonly used to evaluate the efficacy of α-synuclein targeting compounds.
Thioflavin T (ThT) Aggregation Assay
This is the most common in vitro assay to monitor the kinetics of amyloid fibril formation.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
General Protocol:
-
Preparation of Reagents:
-
Recombinant α-synuclein monomer is purified and prepared at a working concentration (e.g., 70 µM) in an appropriate buffer (e.g., PBS, pH 7.4).
-
A stock solution of Thioflavin T (e.g., 1 mM in water) is prepared and filtered.
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, α-synuclein monomer, Thioflavin T (final concentration e.g., 20 µM), and the test compound (or vehicle control) are combined.
-
To promote aggregation, a small bead (e.g., Teflon) may be added to each well.
-
-
Incubation and Measurement:
-
The plate is sealed and incubated at 37°C with continuous shaking.
-
ThT fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation curves.
-
The lag time, maximum fluorescence, and rate of aggregation can be calculated to assess the inhibitory effect of the test compounds.
-
Seeded Aggregation Assay
This assay is used to model the prion-like propagation of α-synuclein misfolding.
Principle: Pre-formed α-synuclein fibrils (PFFs) act as seeds to accelerate the aggregation of monomeric α-synuclein.
General Protocol:
-
Preparation of PFFs:
-
Monomeric α-synuclein is incubated under conditions that promote fibril formation (e.g., vigorous shaking at 37°C for several days).
-
The resulting fibrils are sonicated to create smaller fragments that are effective as seeds.
-
-
Assay Setup:
-
The assay is set up similarly to the ThT aggregation assay, with the addition of a small amount of PFFs to each well containing monomeric α-synuclein, ThT, and the test compound.
-
-
Incubation and Measurement:
-
The plate is incubated and fluorescence is measured as described above.
-
-
Data Analysis:
-
The ability of a compound to inhibit seeded aggregation is determined by its effect on the aggregation kinetics in the presence of PFFs.
-
Cytotoxicity Assay with Pre-formed Fibrils (PFFs)
This assay assesses the ability of a compound to protect cells from the toxic effects of extracellular α-synuclein aggregates.
Principle: PFFs are toxic to cultured neuronal cells. A test compound's protective effect is measured by an increase in cell viability.
General Protocol:
-
Cell Culture:
-
A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media.
-
-
Treatment:
-
Cells are treated with pre-formed α-synuclein fibrils in the presence or absence of the test compound.
-
Control wells include untreated cells and cells treated with vehicle.
-
-
Incubation:
-
Cells are incubated for a period sufficient to induce cytotoxicity (e.g., 24-72 hours).
-
-
Cell Viability Assessment:
-
Cell viability is measured using a standard assay, such as the MTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
The percentage of cell viability relative to the untreated control is calculated for each condition.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its comparison with other α-synuclein targeting strategies.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating α-synuclein modulators.
Caption: Logical comparison of α-synuclein targeting strategies.
Conclusion
This compound represents a potent inhibitor of α-synuclein protein expression by targeting the translation of its mRNA.[1] This mechanism is distinct from many other compounds in development that directly target the aggregation process. The provided data and protocols offer a framework for the independent verification and comparative analysis of this compound against a growing field of alternative α-synuclein-targeting agents. Researchers are encouraged to utilize the detailed methodologies for their own investigations and to consider the diverse mechanisms of action when designing and interpreting their experiments. The continued exploration of these varied therapeutic strategies holds promise for the development of effective treatments for Parkinson's disease and related neurodegenerative disorders.
References
- 1. Comparison of α-Synuclein Fibril Inhibition by Four Different Amyloid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. β2-Adrenoreceptor is a Regulator of the α-Synuclein Gene Driving Risk of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Synucleozid Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Synucleozid hydrochloride in a laboratory setting.
This compound should be considered hazardous until comprehensive toxicological data becomes available. Standard laboratory procedures for handling potent compounds should be strictly followed to minimize exposure risk to personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling this compound in solid (powder) or solution form. The following table summarizes the recommended PPE based on the potential for exposure.
| Operation | Recommended PPE | Rationale |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Lab coat (chemical resistant)- Respiratory protection (e.g., N95 or higher rated respirator) | High risk of generating airborne particles (aerosols) and splashes. Protects against inhalation, eye, and skin contact. |
| Handling solutions (e.g., plating, transfers) | - Nitrile gloves- Chemical splash goggles- Lab coat | Moderate risk of splashes and direct skin contact. |
| General laboratory work in the vicinity | - Lab coat- Safety glasses | Basic protection from incidental contact. |
| Waste disposal | - Nitrile gloves- Chemical splash goggles- Lab coat | Prevents exposure during handling of contaminated waste. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Always handle solid this compound and concentrated solutions within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Weighing and Solution Preparation :
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the solid compound.
-
Carefully weigh the required amount of this compound, avoiding any dispersal of the powder.
-
When dissolving, add the solvent to the solid slowly to prevent splashing. If sonication is required, ensure the container is securely capped.
-
-
Experimental Use :
-
When using solutions of this compound, handle with care to avoid splashes and aerosol generation.
-
Keep all containers clearly labeled and tightly sealed when not in use.
-
-
Decontamination :
-
Wipe down all work surfaces and equipment with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by your institution's safety protocols) after each use.
-
Decontaminate all reusable equipment before removing it from the designated handling area.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all solid waste, including contaminated weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
This waste should be disposed of through your institution's hazardous chemical waste program.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
Dispose of the liquid waste through your institution's chemical waste management service.
-
-
Sharps :
-
Any needles or other sharps used for injections of this compound should be immediately placed in a designated sharps container for hazardous materials.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before handling any chemical. A product information page from Cayman Chemical advises that this material should be considered hazardous and the complete Safety Data Sheet must be reviewed before use.[1] Similar hazardous materials require wearing protective gloves, clothing, and eye/face protection.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
